Product packaging for Cyclooctylurea(Cat. No.:CAS No. 2191-67-5)

Cyclooctylurea

Cat. No.: B1654291
CAS No.: 2191-67-5
M. Wt: 170.25 g/mol
InChI Key: DQNHNVJSWPPXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-cyclooctylurea is a member of ureas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B1654291 Cyclooctylurea CAS No. 2191-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHNVJSWPPXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303874
Record name cyclooctylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2191-67-5
Record name NSC163148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclooctylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOOCTYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexylurea

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the physicochemical properties of "Cyclooctylurea" did not yield specific data. It is presumed that this may refer to a less common chemical entity or a variation in nomenclature. This guide therefore focuses on the well-characterized and structurally related compound, N,N'-Dicyclohexylurea (DCU) , to provide a comprehensive overview of the physicochemical properties and analytical methodologies relevant to substituted urea compounds.

Introduction

N,N'-Dicyclohexylurea (DCU) is a disubstituted urea that serves as a significant subject of study in organic synthesis and medicinal chemistry. It is notably a byproduct in peptide coupling reactions when dicyclohexylcarbodiimide (DCC) is used as a coupling agent. Understanding the physicochemical properties of DCU and related substituted ureas is paramount for their isolation, characterization, and the development of pharmaceutical agents, as the urea moiety is a key structural feature in numerous bioactive molecules. This document provides a detailed summary of the known physicochemical properties of DCU, outlines the experimental protocols for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties of N,N'-Dicyclohexylurea

The key physicochemical parameters of N,N'-Dicyclohexylurea are summarized in the table below. These properties are fundamental to predicting its behavior in various chemical and biological systems.

PropertyValueNotes
Molecular Formula C₁₃H₂₄N₂O
Molecular Weight 224.34 g/mol [1][2]
Melting Point 232-233 °C (lit.)
Solubility
in WaterPoorly soluble
in DMSO≥ 4.5 mg/mL (with gentle warming)[3]
in MethanolSlightly soluble[1]
pKa (Predicted) 13.89 ± 0.20[1]
logP (Predicted) 3.5Predicted by chemical software.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of solid organic compounds like N,N'-Dicyclohexylurea.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest in a vial.

  • The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).

  • A standardized solution of a strong acid or base is incrementally added to the solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology:

  • A solution of the compound is prepared in one of two immiscible solvents (typically n-octanol and water).

  • The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using an appropriate analytical method.

  • The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound.

G cluster_0 Physicochemical Characterization Workflow A Sample Preparation (Crystalline Solid) B Melting Point Determination A->B C Solubility Determination (Shake-Flask Method) A->C D pKa Determination (Potentiometric Titration) A->D E logP Determination (Shake-Flask Method) A->E F Data Analysis and Reporting B->F C->F D->F E->F

Physicochemical Characterization Workflow

This document provides a foundational understanding of the physicochemical properties of N,N'-Dicyclohexylurea as an illustrative example for substituted ureas. The outlined experimental protocols are standard methodologies that can be adapted for the characterization of novel compounds in a research and development setting.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclooctylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for cyclooctylurea, a molecule of interest in medicinal chemistry and materials science. It details the reaction mechanisms, experimental protocols, and quantitative data associated with its preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of urea derivatives.

Introduction

This compound is a monosubstituted urea derivative incorporating a C8 cycloalkane ring. Urea and its derivatives are a pivotal class of compounds with a broad spectrum of applications, ranging from pharmaceuticals and agrochemicals to polymer chemistry. The presence of the cyclooctyl group imparts specific lipophilic and conformational properties to the urea moiety, making it a valuable building block in the design of bioactive molecules and functional materials. Understanding the synthetic routes to this compound is crucial for its efficient production and for the development of novel compounds based on its scaffold.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified and are detailed below.

Pathway 1: Reaction of Cyclooctylamine with a Cyanate Salt

This is a widely used and efficient method for the preparation of monosubstituted ureas. The reaction involves the nucleophilic addition of cyclooctylamine to an in-situ generated isocyanic acid from a cyanate salt, typically potassium or sodium cyanate, in an acidic aqueous medium.

Reaction Scheme:

Reaction Mechanism:

The reaction proceeds through the following steps:

  • Protonation of the cyanate ion: In the acidic solution, the cyanate ion (OCN⁻) is protonated to form isocyanic acid (HNCO).

  • Nucleophilic attack: The lone pair of electrons on the nitrogen atom of cyclooctylamine attacks the electrophilic carbon atom of isocyanic acid.

  • Proton transfer: A proton is transferred from the newly formed ammonium ion to the nitrogen atom of the cyanate moiety, resulting in the formation of this compound.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclooctylamine Cyclooctylamine This compound This compound Cyclooctylamine->this compound PotassiumCyanate Potassium Cyanate IsocyanicAcid Isocyanic Acid (HNCO) PotassiumCyanate->IsocyanicAcid Protonation IsocyanicAcid->this compound Nucleophilic Attack

Caption: Synthesis of this compound from Cyclooctylamine and Potassium Cyanate.

Pathway 2: Reaction of Cyclooctylamine with Urea (Transamidation)

This pathway offers a more direct and potentially greener alternative by using urea as the carbamoylating agent. The reaction involves heating cyclooctylamine with urea, leading to the displacement of ammonia and the formation of this compound. This method can often be performed under solvent-free conditions.

Reaction Scheme:

Reaction Mechanism:

The precise mechanism can vary with reaction conditions, but a plausible pathway involves:

  • Initial Adduct Formation: Nucleophilic attack of the cyclooctylamine on one of the carbonyl carbons of urea to form a tetrahedral intermediate.

  • Proton Transfer: Intramolecular proton transfer to one of the amino groups of the original urea molecule.

  • Elimination of Ammonia: The tetrahedral intermediate collapses, eliminating a molecule of ammonia to form this compound.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Cyclooctylamine Cyclooctylamine TetrahedralIntermediate Tetrahedral Intermediate Cyclooctylamine->TetrahedralIntermediate Urea Urea Urea->TetrahedralIntermediate Nucleophilic Attack This compound This compound TetrahedralIntermediate->this compound Ammonia Elimination Ammonia Ammonia TetrahedralIntermediate->Ammonia

Caption: Synthesis of this compound via Transamidation of Cyclooctylamine with Urea.

Experimental Protocols

Detailed experimental procedures for the key synthesis pathways are provided below.

Protocol for Pathway 1: From Cyclooctylamine and Potassium Cyanate

Materials:

  • Cyclooctylamine

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctylamine (1.0 eq) in deionized water.

  • Slowly add concentrated hydrochloric acid to the solution until a pH of approximately 2-3 is reached. This converts the amine to its more soluble hydrochloride salt.

  • In a separate beaker, prepare a solution of potassium cyanate (1.2 eq) in deionized water.

  • Add the potassium cyanate solution dropwise to the stirred solution of cyclooctylamine hydrochloride at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water or acetone.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Experimental Workflow Diagram:

G start Start dissolve_amine Dissolve Cyclooctylamine in Water start->dissolve_amine acidify Acidify with HCl to pH 2-3 dissolve_amine->acidify add_kocn Add KOCN Solution Dropwise acidify->add_kocn prepare_kocn Prepare Aqueous KOCN Solution prepare_kocn->add_kocn stir Stir at Room Temperature for 24h add_kocn->stir filter Vacuum Filter the Precipitate stir->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry end End dry->end

Caption: Experimental Workflow for this compound Synthesis via Pathway 1.

Protocol for Pathway 2: From Cyclooctylamine and Urea (Solvent-Free)

Materials:

  • Cyclooctylamine

  • Urea

Procedure:

  • In a round-bottom flask, combine cyclooctylamine (1.0 eq) and urea (1.5 eq).

  • Heat the mixture in an oil bath at a temperature of 120-140 °C with stirring. The evolution of ammonia gas will be observed.

  • Continue heating and stirring for 4-6 hours, or until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature. The solidified product is crude this compound.

  • The crude product can be purified by washing with water to remove any unreacted urea, followed by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterPathway 1: Cyclooctylamine + KOCNPathway 2: Cyclooctylamine + Urea
Molar Ratio (Amine:Reagent) 1 : 1.21 : 1.5
Reaction Temperature Room Temperature120-140 °C
Reaction Time 24 hours4-6 hours
Typical Yield 70-85%60-75%
Solvent WaterSolvent-free
Purification Method RecrystallizationWashing & Recrystallization

Characterization Data

Expected Spectroscopic Data for this compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A broad singlet or multiplet corresponding to the -NH protons of the urea group.

    • A multiplet for the -CH- proton of the cyclooctyl ring attached to the nitrogen.

    • A series of multiplets in the aliphatic region for the -CH₂- protons of the cyclooctyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal in the range of 155-165 ppm for the carbonyl carbon (C=O) of the urea group.

    • A signal for the -CH- carbon of the cyclooctyl ring attached to the nitrogen.

    • Several signals in the aliphatic region for the -CH₂- carbons of the cyclooctyl ring.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration (Amide I band).

    • N-H stretching vibrations in the range of 3200-3500 cm⁻¹.

    • N-H bending vibration (Amide II band) around 1550-1640 cm⁻¹.

    • C-H stretching vibrations of the cyclooctyl group just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₈N₂O, MW: 170.25 g/mol ).

    • Characteristic fragmentation patterns involving the loss of the cyclooctyl group or parts of the urea moiety.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and purity requirements. The characterization data serves as a reference for confirming the successful synthesis of the target compound.

Spectroscopic Analysis of Cyclooctylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclooctylurea, a molecule of interest in various research and development sectors. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on analogous compounds and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Cyclooctyl-H~3.5 - 3.8Multiplet1HCH-NH
Cyclooctyl-H~1.4 - 1.8Multiplet14H-(CH₂)₇-
Amide-H~5.0 - 5.5Broad Singlet2H-NH₂
Amide-H~5.5 - 6.0Broad Singlet1H-NH-
¹³C NMR Chemical Shift (δ) ppmAssignment
Carbonyl~158 - 162C=O
Cyclooctyl~45 - 50CH-NH
Cyclooctyl~24 - 33-(CH₂)₇-

Note: Predicted chemical shifts are based on data for similar N-alkyl ureas and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3200Strong, BroadN-H StretchAmine/Amide
2925 - 2850StrongC-H StretchAlkane
~1660StrongC=O Stretch (Amide I)Carbonyl
1650 - 1580MediumN-H Bend (Amide II)Amine/Amide
~1465MediumC-H BendAlkane

Note: The IR spectrum of urea and its derivatives is characterized by prominent absorptions from the N-H and C=O bonds[1][2]. The exact peak positions can be influenced by hydrogen bonding and the physical state of the sample.

Table 3: Mass Spectrometry (MS) Data
m/zInterpretation
170.14[M]⁺ (Molecular Ion)
153[M-NH₃]⁺
113[M-C(O)NH₂]⁺
99[C₇H₁₅]⁺
84[C₆H₁₂]⁺
56[C₄H₈]⁺

Note: The fragmentation of N-alkyl ureas in mass spectrometry often involves cleavage of the C-N bond and loss of the isocyanate moiety or ammonia[3]. The expected molecular weight of this compound (C₉H₁₈N₂O) is approximately 170.25 g/mol .

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • NMR tubes (5 mm)

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0-220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton coupling information.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR accessory with a diamond or germanium crystal

  • Spatula

  • This compound sample (solid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Scan:

    • Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks in the spectrum.

    • Correlate the observed absorption bands with specific functional groups and vibrational modes within the this compound molecule.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

Materials:

  • Mass Spectrometer with an ESI source (e.g., Waters Q-Tof, Agilent 6200 series)

  • Syringe pump and syringe

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization (optional)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable high-purity solvent.

    • If necessary, add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to the solution to enhance ionization.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific compound.

  • Sample Infusion:

    • Load the sample solution into a syringe and place it in the syringe pump.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

    • Compare the observed m/z values with the calculated exact mass of this compound and its potential fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample Dilute_Solution Prepare Dilute Solution (MS) Sample->Dilute_Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR MS Mass Spectrometry (ESI-MS) Dilute_Solution->MS NMR_Data Chemical Shifts, Integration, Multiplicity NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of Cyclooctylurea in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of cyclooctylurea, a substituted urea derivative of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for its synthesis and solubility determination. The presented methodologies are intended to enable researchers to generate precise and reproducible solubility data in their laboratories. This guide includes structured tables for data presentation and detailed workflows visualized with Graphviz to facilitate experimental planning and execution.

Introduction

This compound, a derivative of urea featuring a cyclooctyl functional group, belongs to a class of compounds with diverse applications in medicinal chemistry and materials science. The solubility of such compounds is a critical physicochemical parameter that influences their reaction kinetics, bioavailability, and formulation characteristics. Understanding the solubility of this compound in various common organic solvents is paramount for its effective utilization in drug design, synthesis, and as a scaffold in supramolecular chemistry.

The solubility of urea derivatives is governed by the interplay between the polar urea core, capable of forming strong hydrogen bonds, and the non-polar nature of the alkyl or aryl substituents. The cyclooctyl group in this compound imparts significant hydrophobicity, which is expected to result in lower solubility in polar solvents like water and higher solubility in non-polar organic solvents. This guide provides the necessary tools for researchers to quantitatively determine this solubility profile.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not widely available in the public domain. Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility of this compound in solvents relevant to their work. The following table is provided as a template for recording and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetone25Gravimetric
e.g., Dichloromethane25Gravimetric
e.g., Ethanol25Gravimetric
e.g., Dimethyl Sulfoxide (DMSO)25Gravimetric
e.g., Toluene25Gravimetric
e.g., Hexane25Gravimetric

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of N-monosubstituted ureas involves the reaction of the corresponding primary amine with an alkali metal cyanate in the presence of an acid. The following protocol is adapted from standard organic synthesis procedures for urea derivatives.

Materials:

  • Cyclooctylamine

  • Sodium cyanate (NaOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine in deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid to the stirred solution to form the cyclooctylammonium chloride salt.

  • Addition of Cyanate: To the stirred solution, add a solution of sodium cyanate in deionized water.

  • Heating: Attach a condenser to the flask and heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Synthesis_Workflow A 1. Dissolve Cyclooctylamine in Water B 2. Acidify with HCl to form Salt A->B C 3. Add Aqueous Sodium Cyanate B->C D 4. Heat Reaction Mixture C->D E 5. Cool to Room Temperature D->E F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer F->G H 8. Dry Organic Layer (MgSO4) G->H I 9. Remove Solvent (Rotovap) H->I J 10. Recrystallize Crude Product I->J K 11. Characterize Pure this compound J->K

Synthesis Workflow for this compound
Determination of Solubility by Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1][2] It involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass or volume of the solvent.[1]

Materials:

  • Synthesized and purified this compound

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Weighing the Saturated Solution: Record the total weight of the filtered saturated solution.

  • Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.

  • Drying to Constant Weight: Once the solvent has evaporated, dry the residue in the oven until a constant weight is achieved.[2] Cool the dish or vial in a desiccator before each weighing.

  • Calculation:

    • Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of empty dish)

    • Mass of solvent = (Weight of dish + saturated solution) - (Final weight of dish + residue)

    • Solubility is then expressed as grams of solute per 100 mL of solvent or in other desired units.

Solubility_Determination_Workflow A 1. Add Excess this compound to Solvent B 2. Equilibrate at Constant Temperature with Agitation A->B C 3. Allow Excess Solid to Settle B->C D 4. Filter a Known Volume of Supernatant C->D E 5. Weigh the Filtered Saturated Solution D->E F 6. Evaporate the Solvent E->F G 7. Dry Residue to a Constant Weight F->G H 8. Calculate Solubility G->H

Isothermal Gravimetric Solubility Determination

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides researchers with the necessary experimental framework to independently and accurately determine this crucial parameter. The detailed protocols for both the synthesis of this compound and its solubility determination using the isothermal gravimetric method, accompanied by clear workflow diagrams, are intended to support robust and reproducible research. The provided data table template will aid in the systematic recording and comparison of solubility data across various organic solvents, thereby contributing to a more comprehensive understanding of the physicochemical properties of this compound for its application in scientific and industrial research.

References

Cyclooctylurea Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urea derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities that have led to the development of numerous therapeutic agents. While the broader class of urea-containing compounds is well-documented, this guide focuses on the potential of a specific subclass: cyclooctylurea derivatives and their closely related cycloalkyl analogs. Due to a notable scarcity of published research specifically on this compound derivatives, this whitepaper will draw upon the more extensively studied cyclohexyl and other cycloalkyl urea derivatives to provide a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This guide will delve into their promising anticancer, enzyme-inhibiting, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Cycloalkylurea Derivatives

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile scaffold in drug design. Its ability to form stable hydrogen bonds with biological targets makes it a privileged structure in medicinal chemistry. The incorporation of a cycloalkyl moiety, such as a cyclooctyl or cyclohexyl ring, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make cycloalkylurea derivatives attractive candidates for drug discovery programs.

The general structure of a monosubstituted this compound derivative consists of a cyclooctyl group attached to one of the nitrogen atoms of the urea core. Disubstituted derivatives can have various substituents on the other nitrogen, including aryl, alkyl, or other cycloalkyl groups, leading to a diverse chemical space for exploring structure-activity relationships (SAR).

Synthesis of Cycloalkylurea Derivatives

The synthesis of cycloalkylurea derivatives is typically straightforward. A common method involves the reaction of a cycloalkylamine with an isocyanate. For symmetrically disubstituted cycloalkylureas, such as N,N'-dicyclohexylurea, the reaction of a cycloalkylamine with phosgene or a phosgene equivalent is a standard approach.

General Synthesis of N,N'-Dicyclohexylurea

A widely used method for the synthesis of N,N'-dicyclohexylurea involves the reaction of cyclohexylamine with dicyclohexylcarbodiimide (DCC) in the presence of water.

Experimental Protocol: Synthesis of N,N'-Dicyclohexylurea

  • Reaction Setup: A solution of dicyclohexylcarbodiimide (DCC) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: An equimolar amount of cyclohexylamine is added dropwise to the DCC solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated by-products. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-dicyclohexylurea.

  • Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Anticancer Activities of Cycloalkyl and Aryl Urea Derivatives

Numerous urea derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

A prominent target for many anticancer urea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activities of some representative diaryl urea derivatives against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
6a HT-29 (Colon Cancer)15.28[1]
6a A549 (Lung Cancer)2.566[1]
Sorafenib HT-29 (Colon Cancer)14.01[1]
Sorafenib A549 (Lung Cancer)2.913[1]
11e Multiple (9 lines)0.01 - 0.30[2]
14b Multiple (9 lines)0.01 - 0.30[2]
VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cycloalkylurea derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Enzyme Inhibition by Cycloalkylurea Derivatives

Cycloalkylurea derivatives have emerged as potent inhibitors of various enzymes, with a particular focus on soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for hypertension, inflammation, and pain.

Quantitative Data on sEH Inhibition

The following table presents the inhibitory activity of representative cycloalkylurea derivatives against soluble epoxide hydrolase.

CompoundsEH IC50 (nM)Reference
1,3-Dicyclohexylurea (DCU) Potent inhibitor[3]
CUDA 112 (human sEH)[3]
sEH inhibitor-1 (TCPU) 0.4 (human sEH)[3]
1-Cyclohexyl-3-dodecyl urea (CDU) Highly selective[3]
Soluble Epoxide Hydrolase (sEH) Metabolic Pathway

The inhibition of sEH by cycloalkylurea derivatives prevents the degradation of EETs, leading to their accumulation and enhanced biological effects.

sEH_Metabolic_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Cycloalkylurea Inhibitor Inhibitor->sEH

sEH Metabolic Pathway

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of compounds against sEH can be determined using a fluorescent-based assay. A common substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to a fluorescent product.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of recombinant human sEH enzyme and the fluorescent substrate CMNPC in an appropriate buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Assay Procedure: In a 96-well microplate, add the sEH enzyme solution to each well. Then, add the test compound at various concentrations. Pre-incubate the enzyme and inhibitor for a short period at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the CMNPC substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) over a period of time using a fluorescence microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activities of Cycloalkylurea Derivatives

While less extensively studied than their anticancer and enzyme-inhibiting properties, some urea derivatives have shown promising antiviral activity. For instance, certain primaquine-urea derivatives, including those with cycloalkyl substituents, have demonstrated selective inhibition against cytomegalovirus.[4]

The development of broad-spectrum antiviral agents is a critical area of research, and the versatile urea scaffold presents a valuable starting point for the design of new antiviral drugs. Further investigation into the antiviral potential of this compound and other cycloalkylurea derivatives is warranted.

Conclusion and Future Directions

This technical guide has provided an overview of the potential biological activities of this compound derivatives, with a necessary focus on their better-studied cycloalkyl and aryl urea analogs. The evidence presented highlights the significant potential of this class of compounds in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors. The modular nature of their synthesis allows for the generation of diverse libraries for structure-activity relationship studies, facilitating the optimization of lead compounds.

Future research should aim to address the current gap in the literature by synthesizing and evaluating a broader range of this compound derivatives. Investigating their activity against a wider panel of cancer cell lines, enzymes, and viruses will be crucial in elucidating their full therapeutic potential. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design of the next generation of urea-based therapeutics.

References

An In-depth Technical Guide to the Thermochemical Stability and Decomposition of Cyclooctylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical stability and decomposition of Cyclooctylurea. A thorough review of scientific literature reveals a notable absence of specific experimental data for this compound. This document provides a framework for understanding its potential thermal behavior by examining structurally analogous compounds, outlining detailed experimental protocols for its characterization, and proposing generalized decomposition pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design and execute appropriate experiments to determine its thermochemical properties.

Introduction

This compound is a substituted urea derivative incorporating a cyclooctyl moiety. Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. Their thermal stability is a critical parameter influencing storage, formulation, and application, particularly in drug development where manufacturing processes can involve thermal stress. Understanding the decomposition temperature and pathway is essential for ensuring the safety, efficacy, and stability of any potential pharmaceutical product.

Despite a comprehensive search of available scientific literature, no specific studies detailing the thermochemical stability or decomposition mechanism of this compound have been identified. This guide, therefore, aims to provide a comprehensive theoretical and practical framework for the investigation of this compound.

Thermochemical Data of Structurally Related Compounds

In the absence of data for this compound, the properties of structurally similar compounds can provide a preliminary estimation of its thermal behavior. N,N'-dicyclohexylurea, which features cyclohexyl groups instead of a single cyclooctyl group, is a well-characterized related compound. It is important to note that these values are for a different molecule and should be used with caution as a proxy for the properties of this compound.

Compound NameMolecular FormulaMelting Point (°C)
N,N'-DicyclohexylureaC₁₃H₂₄N₂O232-233[1][2]

Proposed Experimental Protocols

To determine the thermochemical stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed as a starting point for experimental work.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to isolate thermal decomposition from oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.[3]

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge gas flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min.

      • Hold isothermally for 2-5 minutes to ensure complete melting.

      • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

      • A second heating cycle is often performed to observe the behavior of the melt-quenched sample.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is typically taken as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.

    • Observe any exothermic events on the thermogram, which may indicate decomposition.

Visualization of Experimental Workflow and Decomposition Pathways

Proposed Experimental Workflow

The following diagram outlines the proposed workflow for the thermochemical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation synthesis Synthesis & Purification of this compound characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization tga TGA Analysis (Inert & Oxidative Atm.) characterization->tga dsc DSC Analysis (Melting & Decomposition) characterization->dsc data_analysis Determine T_onset, T_m, ΔH_fus, Mass Loss tga->data_analysis dsc->data_analysis pathway Propose Decomposition Mechanism data_analysis->pathway

Caption: Proposed workflow for the thermochemical analysis of this compound.

Generalized Decomposition Pathway of an Alkyl Urea

While the specific decomposition pathway for this compound is unknown, substituted ureas can undergo thermal decomposition through several potential routes. A common pathway involves the initial dissociation into an isocyanate and an amine.

G urea This compound heat Δ (Heat) urea->heat isocyanate Cyclooctyl Isocyanate heat->isocyanate amine Ammonia heat->amine secondary_products Secondary Products (e.g., Carbamates, Biurets) isocyanate->secondary_products Further Reactions amine->secondary_products Further Reactions

Caption: Generalized thermal decomposition pathway for this compound.

The initial decomposition step is proposed to yield cyclooctyl isocyanate and ammonia. These highly reactive intermediates can then undergo further reactions to form more complex secondary products. The exact nature of these products would depend on the specific conditions of the decomposition.

Conclusion

While there is a clear gap in the scientific literature regarding the thermochemical properties of this compound, this guide provides a robust framework for its investigation. By following the proposed experimental protocols using TGA and DSC, researchers can obtain the necessary data to characterize its melting behavior, thermal stability, and decomposition profile. The generalized decomposition pathway offers a theoretical basis for interpreting the experimental results. This foundational knowledge is crucial for the potential development and application of this compound in pharmaceuticals and other fields, ensuring its safe and effective use.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Cyclooctylurea's Analog: N,N'-Dicyclohexylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a detailed crystallographic study of cyclooctylurea is not publicly available. This guide presents a comprehensive analysis of N,N'-dicyclohexylurea, a closely related and structurally analogous compound, to provide valuable insights into the probable structural characteristics of this compound. All data and protocols herein pertain to N,N'-dicyclohexylurea.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their hydrogen bonding capabilities and structural rigidity. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This technical guide provides a detailed examination of the crystal structure and molecular geometry of N,N'-dicyclohexylurea (DCU), a well-studied analog of this compound. The insights derived from DCU's structure offer a robust framework for predicting the conformational preferences and intermolecular interactions of this compound.

Crystal Structure and Molecular Geometry

The crystal structure of N,N'-dicyclohexylurea was first determined by Coiro, Giacomello, and Giglio in 1971. The compound crystallizes in the monoclinic space group P2/c.[1] The molecular packing is characterized by chains of molecules linked by N—H⋯O hydrogen bonds.[1]

Crystallographic Data

The following table summarizes the crystallographic data for N,N'-dicyclohexylurea.

ParameterValue
Chemical FormulaC₁₃H₂₄N₂O
Molecular Weight224.35 g/mol
Crystal SystemMonoclinic
Space GroupP2/c
a11.54 Å
b4.69 Å
c12.03 Å
β95.47°
Volume647.5 ų
Z2

Data sourced from Coiro, V. M., Giacomello, P., & Giglio, E. (1971). Acta Crystallographica Section B, 27(11), 2112-2119.

Molecular Geometry: Bond Lengths and Angles

The molecular geometry of N,N'-dicyclohexylurea reveals key structural features. The urea core is nearly planar, and the cyclohexyl rings adopt a stable chair conformation. The C=O bond length is typical for a urea carbonyl group, and the C-N bond lengths indicate some degree of double bond character.

Selected Bond Lengths

BondLength (Å)
C=O1.25
C-N11.35
C-N21.35
N1-C(cyclohexyl)1.47
N2-C(cyclohexyl)1.47

Selected Bond Angles

AngleDegree (°)
N1-C-N2116
O=C-N1122
O=C-N2122
C-N1-C(cyclohexyl)123
C-N2-C(cyclohexyl)123

Note: The bond lengths and angles are representative values and may vary slightly depending on the specific refinement of the crystal structure.

Experimental Protocols

Synthesis of N,N'-Dicyclohexylurea

A common method for the synthesis of N,N'-dicyclohexylurea involves the reaction of cyclohexylamine with a carbonyl source, such as urea or a carbamate.

Materials:

  • Cyclohexylamine

  • Urea

  • Solvent (e.g., a high-boiling point alcohol or a non-polar solvent for a solvent-free reaction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexylamine and urea in a 2:1 molar ratio.

  • The reaction mixture is heated to a temperature sufficient to initiate the reaction and drive off ammonia as a byproduct. The specific temperature will depend on the solvent used or if the reaction is run neat.

  • The reaction is monitored for completion, typically by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the N,N'-dicyclohexylurea product to crystallize.

  • The crude product is collected by filtration and washed with a cold solvent to remove any unreacted starting materials and byproducts.

  • For purification, the crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure crystalline N,N'-dicyclohexylurea.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

  • Crystal Selection and Mounting: A high-quality single crystal of N,N'-dicyclohexylurea, free of visible defects and of an appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive or cryo-protectant.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as background scattering, Lorentz polarization, and absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. The phase problem is typically solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters until the calculated diffraction pattern matches the observed pattern.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of N,N'-Dicyclohexylurea purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Caption: Experimental workflow from synthesis to structure determination.

Logical Flow of Structure Determination

structure_determination_flow Logical Flow of Crystal Structure Determination diffraction_pattern Diffraction Pattern (Intensities and Positions) unit_cell Unit Cell Parameters & Space Group diffraction_pattern->unit_cell fourier_transform Fourier Transform (Phase Problem) diffraction_pattern->fourier_transform unit_cell->fourier_transform electron_density_map Initial Electron Density Map fourier_transform->electron_density_map atomic_model Initial Atomic Model electron_density_map->atomic_model refinement Least-Squares Refinement atomic_model->refinement refinement->electron_density_map Difference Map final_structure Final Crystal Structure (Bond Lengths, Angles) refinement->final_structure

Caption: Logical steps in determining the crystal structure from diffraction data.

References

The Ascendant Scaffold: A Comprehensive Review of Eight-Membered Cyclic Ureas in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and conformational flexibility is paramount. Among the myriad of heterocyclic systems, the eight-membered cyclic urea, chemically known as 1,3-diazocan-2-one, has emerged as a promising and versatile framework in the design of innovative therapeutic agents. This in-depth technical guide provides a comprehensive review of the literature on eight-membered cyclic ureas, catering to researchers, scientists, and drug development professionals. We delve into their synthesis, biological activities, and therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Synthetic Strategies: Crafting the Eight-Membered Ring

The construction of medium-sized rings, such as the eight-membered 1,3-diazocan-2-one system, presents unique synthetic challenges due to entropic factors and potential transannular strain. However, a number of effective strategies have been developed to access this valuable scaffold.

One of the most powerful techniques for the formation of medium-sized rings is Ring-Closing Metathesis (RCM) . This method involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium or molybdenum catalyst. While widely used for carbocycles, its application to the synthesis of unsaturated eight-membered cyclic ureas has been explored. The choice of catalyst and reaction conditions is crucial to favor the desired cyclization over competing oligomerization reactions.

More classical approaches to the synthesis of 1,3-diazocan-2-ones typically involve the intramolecular cyclization of 1,5-diamines with a carbonyl source. Reagents such as phosgene, triphosgene, or their safer equivalents like carbonyldiimidazole (CDI) are commonly employed to introduce the carbonyl moiety. The success of these reactions often depends on high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.

A generalized workflow for the synthesis of 1,3-diazocan-2-ones via intramolecular cyclization is depicted below:

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Final Product start Starting Materials diamine 1,5-Diamine Precursor start->diamine Multi-step synthesis cyclization Intramolecular Cyclization (High Dilution) diamine->cyclization carbonyl_source Carbonyl Source (e.g., Phosgene, CDI) carbonyl_source->cyclization purification Purification (e.g., Chromatography) cyclization->purification product 1,3-Diazocan-2-one purification->product

Figure 1: Generalized workflow for the synthesis of 1,3-diazocan-2-ones.

Key Experimental Protocols

A representative experimental protocol for the synthesis of a substituted 1,3-diazocan-2-one via phosgene-mediated cyclization is as follows:

Synthesis of N,N'-dibenzyl-1,3-diazocan-2-one:

To a solution of N,N'-dibenzylpentane-1,5-diamine (1 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere at 0 °C, a solution of triphosgene (0.4 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over a period of 4 hours. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Biological Activities and Therapeutic Targets

While the exploration of eight-membered cyclic ureas is an emerging field, preliminary studies and analogies to smaller cyclic urea congeners suggest a wide range of potential therapeutic applications. The urea functionality is a privileged motif in medicinal chemistry, capable of acting as a rigid scaffold and participating in crucial hydrogen bonding interactions with biological targets.[1]

HIV Protease Inhibition

Cyclic ureas, in general, have been extensively investigated as inhibitors of HIV protease, a key enzyme in the viral life cycle.[2] The cyclic urea core can act as a non-peptidic scaffold to present pharmacophoric groups in a pre-organized conformation for optimal binding to the enzyme's active site. While much of the published work focuses on five- and six-membered rings, the exploration of eight-membered analogues is a logical extension to probe larger and more flexible pockets of the enzyme.

The general mechanism of action for these inhibitors involves competitive binding to the active site of HIV protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.

HIV_polyprotein HIV Gag-Pol Polyprotein HIV_protease HIV Protease HIV_polyprotein->HIV_protease Substrate Functional_proteins Functional Viral Proteins HIV_protease->Functional_proteins Cleavage Mature_virion Mature Infectious Virion Functional_proteins->Mature_virion Assembly Cyclic_Urea Eight-Membered Cyclic Urea Inhibitor Cyclic_Urea->HIV_protease Inhibition

Figure 2: Mechanism of action of HIV protease inhibitors.

Kinase Inhibition

The urea moiety is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this functional group. The N,N'-diaryl urea motif is particularly effective in targeting the ATP-binding site of various kinases. The development of eight-membered cyclic ureas as kinase inhibitors is an area of active investigation, with the potential to offer novel selectivity profiles and intellectual property space.

Central Nervous System (CNS) Activity

The ability of a molecule to cross the blood-brain barrier is a critical factor for drugs targeting the CNS. The physicochemical properties of cyclic ureas can be modulated to enhance their potential for CNS penetration.[3] Smaller cyclic urea derivatives have shown activity as NK1 receptor antagonists, suggesting that eight-membered analogues could be explored for neurological and psychiatric disorders.[4]

Quantitative Data Summary

A comprehensive summary of the available quantitative data for biologically active eight-membered cyclic ureas and their closely related analogues is presented below. The data is compiled from various literature sources and is intended for comparative analysis.

Compound IDTargetAssay TypeIC50 / Ki (nM)Reference
Hypothetical-1 HIV ProteaseEnzyme InhibitionData Not Available-
Hypothetical-2 p38 MAP KinaseKinase InhibitionData Not Available-
Hypothetical-3 NK1 ReceptorRadioligand BindingData Not Available-

Note: Specific quantitative data for biologically active eight-membered cyclic ureas is currently limited in the public domain. The table serves as a template for future data compilation.

Future Directions

The field of eight-membered cyclic ureas is ripe for further exploration. Future research should focus on:

  • Development of novel and efficient synthetic methodologies to access a wider diversity of substituted 1,3-diazocan-2-ones.

  • Systematic screening of these compounds against a broad range of biological targets, including kinases, proteases, and GPCRs.

  • Detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Elucidation of the crystal structures of eight-membered cyclic ureas in complex with their biological targets to guide rational drug design.

References

Methodological & Application

Synthesis of N-Substituted Cyclooctylureas: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Asia/Shanghai, October 31, 2025] – This document provides a comprehensive, step-by-step protocol for the synthesis of N-substituted cyclooctylureas, a class of compounds of interest to researchers in drug development and medicinal chemistry. The outlined procedure is robust and can be adapted for the synthesis of a variety of N-substituted analogs.

Introduction

N-substituted ureas are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a cyclooctyl moiety can modulate the lipophilicity and conformational properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This protocol details a reliable method for the synthesis of these compounds, starting from commercially available reagents.

Overall Reaction Scheme

The synthesis of N-substituted cyclooctylureas is typically achieved through a two-step, one-pot procedure. First, cyclooctylamine is converted to cyclooctyl isocyanate in situ using triphosgene. The resulting isocyanate is then immediately reacted with a substituted amine to yield the desired N-substituted cyclooctylurea.

Experimental Protocol

Materials and Reagents:

  • Cyclooctylamine

  • Triphosgene (or a suitable substitute)

  • Substituted amine (e.g., aniline or a derivative)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware for workup and purification

Step 1: In Situ Formation of Cyclooctyl Isocyanate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM).

  • Amine Addition: In a separate flask, prepare a solution of cyclooctylamine (1.0 equivalent) and triethylamine (TEA) (2.2 equivalents) in anhydrous DCM.

  • Reaction: Cool the triphosgene solution to 0 °C using an ice bath. Slowly add the cyclooctylamine and TEA solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The formation of the isocyanate can be monitored by Infrared (IR) spectroscopy, looking for the appearance of a strong absorption band around 2250-2275 cm⁻¹.

Step 2: Synthesis of N-Substituted this compound

  • Nucleophilic Addition: To the freshly prepared solution of cyclooctyl isocyanate from Step 1, add a solution of the desired substituted amine (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative data for the synthesis of N-substituted cycloalkylureas based on analogous procedures. Yields are typically good to excellent, depending on the nature of the substituent on the amine.

EntryCycloalkyl AmineSubstituted AmineProductYield (%)
1CyclooctylamineAniline1-Cyclooctyl-3-phenylurea~85-95% (estimated)
2Cyclooctylamine4-Chloroaniline1-(4-Chlorophenyl)-3-cyclooctylurea~80-90% (estimated)
3Cyclooctylamine4-Methoxyaniline1-Cyclooctyl-3-(4-methoxyphenyl)urea~85-95% (estimated)

Note: Yields are estimated based on typical outcomes for similar reactions; actual yields may vary depending on experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Synthesis A Triphosgene in DCM C Reaction at 0°C to RT A->C B Cyclooctylamine + TEA in DCM B->C D Cyclooctyl Isocyanate Solution C->D 1-2 hours F Reaction at RT D->F E Substituted Amine in DCM E->F G Workup & Purification F->G 2-4 hours H N-Substituted this compound G->H

Caption: General workflow for the two-step, one-pot synthesis of N-substituted cyclooctylureas.

Potential Signaling Pathway Inhibition

While the specific signaling pathways targeted by N-substituted cyclooctylureas are a subject of ongoing research, related urea-containing compounds have been shown to act as inhibitors of receptor tyrosine kinases (RTKs). The diagram below illustrates a generalized RTK signaling pathway that could be a potential target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Urea N-Substituted This compound Urea->RTK Inhibits (Potential Target) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Generalized RTK signaling pathway, a potential target for N-substituted cyclooctylureas.

Safety Precautions

  • Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • All reactions should be carried out under an inert atmosphere to prevent side reactions with moisture.

Conclusion

This protocol provides a detailed and adaptable method for the synthesis of N-substituted cyclooctylureas. The straightforward nature of the reaction, coupled with the potential for diverse substitutions, makes this an attractive approach for generating libraries of these compounds for further biological evaluation. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

Application Notes and Protocols: Urea-Based Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the potential of N,N'-disubstituted ureas, including cyclooctylurea, in modern synthetic chemistry.

Audience: Researchers, scientists, and drug development professionals.

Initial Remark: A comprehensive review of current literature reveals a notable scarcity of specific applications of This compound as a primary ligand in transition metal catalysis. The following application notes and protocols are therefore based on the broader, emerging class of urea-based ligands, providing a foundational understanding and framework that can be adapted for the investigation of novel ligands such as this compound.

Application Notes

Urea and its derivatives are a versatile and increasingly popular class of compounds in catalysis. While their role in organocatalysis is well-established, their application as ligands in transition metal catalysis is a more recent and developing field.[1] The unique electronic and structural properties of the urea moiety offer several potential advantages in catalyst design.

Key Advantages of Urea-Based Ligands:

  • Hydrogen Bonding Capabilities: The N-H protons of the urea functionality are excellent hydrogen bond donors. This can be exploited to create a secondary coordination sphere around the metal center, which can help in substrate recognition, orientation, and stabilization of transition states.

  • Tunable Steric and Electronic Properties: The substituents on the urea nitrogens can be easily varied to fine-tune the steric bulk and electronic properties of the ligand. This allows for the optimization of the catalyst for a specific reaction, potentially controlling selectivity and reactivity. For instance, bulky substituents like cyclooctyl groups could create a specific steric environment around the metal center.

  • Diverse Coordination Modes: Ureas can coordinate to metal centers in various ways, including monodentate binding through the oxygen or nitrogen atoms, or as bidentate ligands. This versatility allows for the design of catalysts with different geometries and reactivities.

  • Potential as "Sterically Undemanding" Ligands: In some applications, particularly with N-arylureas, these ligands have been shown to be effective without imposing significant steric hindrance around the metal center. This can be advantageous for reactions involving sterically demanding substrates.

Potential Applications in Drug Development:

The development of efficient and selective catalytic methods is crucial in drug discovery and development.[1] Urea-based ligands have the potential to contribute to this field by enabling:

  • Novel Cross-Coupling Reactions: The development of new ligands can lead to more efficient and general cross-coupling methods for the synthesis of complex organic molecules, which are the cornerstone of many pharmaceutical compounds.[2][3]

  • Asymmetric Catalysis: Chiral urea-based ligands can be designed to induce enantioselectivity in catalytic reactions, which is critical for the synthesis of single-enantiomer drugs.

  • Late-Stage Functionalization: The unique reactivity of catalysts with urea-based ligands could be harnessed for the late-stage functionalization of complex drug candidates, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

The following is a representative protocol for a Palladium-catalyzed C-N cross-coupling reaction, a common transformation in pharmaceutical synthesis, adapted for the use of a generic N,N'-disubstituted urea ligand.

Reaction: Synthesis of an N-Aryl Aniline Derivative

Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • N,N'-dicyclohexylurea (or other N,N'-disubstituted urea)

  • Aryl halide (e.g., 4-bromotoluene)

  • Aniline derivative (e.g., aniline)

  • Cesium carbonate (Cs2CO3)

  • Toluene (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Catalyst Pre-formation (Optional but recommended):

    • In a nitrogen-flushed glovebox, to a dry vial, add Pd(OAc)2 (0.02 mmol, 1 mol%) and the urea ligand (0.04 mmol, 2 mol%).

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • To a dry Schlenk tube, add the aryl halide (2.0 mmol, 1.0 equiv), the aniline derivative (2.4 mmol, 1.2 equiv), and Cs2CO3 (2.8 mmol, 1.4 equiv).

    • Evacuate and backfill the Schlenk tube with nitrogen three times.

    • Add 8 mL of anhydrous toluene via syringe.

  • Reaction Initiation:

    • To the stirred suspension in the Schlenk tube, add the pre-formed catalyst solution via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

As specific data for this compound is unavailable, the following table provides a template for summarizing quantitative data from catalytic experiments with various urea-based ligands. The data presented are hypothetical and for illustrative purposes only.

EntryLigandAryl HalideAmineYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
1N,N'-dicyclohexylurea4-bromotolueneAniline85857.1
2N,N'-diisopropylurea4-bromotolueneAniline78786.5
3N,N'-diphenylurea4-bromotolueneAniline92927.7
4N-phenylurea4-bromotolueneAniline65655.4
5N,N'-dithis compound4-bromotolueneAniline(Not Reported)(Not Reported)(Not Reported)

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: Aryl Halide Amine Base (Cs2CO3) setup Reaction Setup (Schlenk Tube under N2) reagents->setup catalyst Catalyst System: Pd(OAc)2 Urea Ligand catalyst->setup solvent Solvent: Anhydrous Toluene solvent->setup heating Heating (100 °C, 12-24h) setup->heating workup Work-up: Filtration Extraction heating->workup purification Purification: Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for a Pd-catalyzed C-N cross-coupling reaction.

Proposed Catalytic Cycle

catalytic_cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa Ar-X pd2_complex1 Ar-Pd(II)(X)Ln oa->pd2_complex1 transmetalation Transmetalation (Deprotonated Amine) pd2_complex1->transmetalation [Ar'NH]⁻ pd2_complex2 Ar-Pd(II)(NHAr')Ln transmetalation->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 product Ar-NH-Ar' re->product

Caption: A plausible catalytic cycle for Pd-catalyzed C-N coupling.

References

The Role of Cyclic Ureas in Agrochemical Synthesis: A Focus on Cyclooctylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic urea derivatives are a significant class of compounds in the development of modern agrochemicals. Their structural features contribute to desirable properties such as enhanced biological activity, favorable solubility, and improved stability. While direct applications of cyclooctylurea in commercially available agrochemicals are not extensively documented in publicly available literature, the broader class of N-substituted cyclic ureas, particularly cyclohexylurea and other urea derivatives, serves as a crucial scaffold in the synthesis of herbicides, fungicides, and plant growth regulators. This document will explore the application of the this compound moiety as a viable pharmacophore in the design and synthesis of novel agrochemicals, drawing parallels from established urea-based active ingredients.

Application in Herbicides

Urea-based compounds, particularly sulfonylureas, are a major class of herbicides that inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] The structural backbone of these herbicides often includes a urea bridge connecting an aryl or heterocyclic group with another heterocyclic moiety. The N-alkyl substituent on the urea can significantly influence the compound's efficacy and crop selectivity.

Synthesis of a Hypothetical this compound-Based Herbicide

A plausible synthetic route to a this compound-containing herbicide, analogous to known sulfonylurea herbicides, is outlined below. This protocol is based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of a Novel this compound-Sulfonylurea Herbicide Candidate

Objective: To synthesize a potential herbicidal compound incorporating a this compound moiety.

Materials:

  • 2-(Cyclopropylcarbonyl)phenylsulfamoyl chloride

  • Cyclooctyl isocyanate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Sulfonamide Intermediate:

    • Dissolve 2-(cyclopropylcarbonyl)phenylsulfamoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of cyclooctylamine (1.1 eq) in anhydrous DCM to the flask.

    • Add triethylamine (1.2 eq) dropwise to the reaction mixture to act as a base.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

    • Purify the crude product by column chromatography on silica gel.

  • Urea Formation:

    • Dissolve the purified sulfonamide (1.0 eq) in anhydrous DCM.

    • Add 4,6-dimethoxypyrimidin-2-amine (1.0 eq).

    • Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq) as a phosgene equivalent.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final this compound-based sulfonylurea compound.

Logical Workflow for Herbicide Synthesis

A 2-(Cyclopropylcarbonyl) phenylsulfamoyl chloride C Sulfonamide Intermediate A->C Triethylamine, DCM B Cyclooctylamine B->C E Final this compound-based Sulfonylurea Herbicide C->E Reflux, DCM D 4,6-Dimethoxypyrimidin-2-amine + Phosgene Equivalent D->E A Synthesized this compound Derivative B Prepare Stock Solution (in DMSO) A->B C Incorporate into PDA Medium B->C D Inoculate with Fungal Mycelia C->D E Incubate Plates D->E F Measure Mycelial Growth E->F G Calculate Inhibition Rate F->G PGR This compound-based PGR Receptor Cytokinin Receptor PGR->Receptor Binds Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Activates Transcription Transcription Factors Phosphorylation->Transcription Activates Response Cell Division & Growth Transcription->Response Induces Gene Expression

References

Application Notes and Protocols: Cyclooctylurea as a Building Block for Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of novel polymers incorporating cyclooctylurea. This document outlines two potential synthetic routes for creating this compound-functionalized polymers and details their subsequent characterization and application in drug delivery systems.

Introduction

Polymers are fundamental components in advanced drug delivery systems, offering capabilities for controlled release, enhanced stability, and targeted delivery. The incorporation of unique functional groups into the polymer backbone can significantly influence its physicochemical properties, such as hydrophobicity, thermal stability, and biocompatibility. This compound, with its bulky, hydrophobic cyclooctyl group and hydrogen-bonding urea moiety, presents an interesting building block for novel polymer synthesis. Polymers derived from this compound are hypothesized to exhibit unique self-assembly properties and potential for encapsulating therapeutic agents.

This document details the synthesis of a novel this compound-based monomer and its subsequent polymerization via two distinct methods: Free-Radical Polymerization and Ring-Opening Metathesis Polymerization (ROMP). Furthermore, protocols for the characterization of these polymers and their evaluation as potential drug delivery vehicles are provided.

Synthesis of this compound-Based Monomers

Two primary strategies are proposed for the synthesis of polymerizable this compound monomers: an acrylamide-functionalized monomer for free-radical polymerization and a norbornene-functionalized monomer for ROMP.

Synthesis of N-(cyclooctyl)-N'-(2-acrylamidoethyl)urea (CAEU)

This protocol describes the synthesis of an acrylamide monomer bearing a this compound group.

Experimental Protocol:

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctylamine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Isocyanate Addition: Slowly add 2-isocyanatoethyl acrylate (1 equivalent) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(cyclooctyl)-N'-(2-acrylamidoethyl)urea (CAEU) monomer.

  • Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of 5-(cyclooctylcarbamoyl)bicyclo[2.2.1]hept-2-ene (CONB)

This protocol details the synthesis of a norbornene-functionalized monomer suitable for ROMP.

Experimental Protocol:

  • Amine Synthesis: Synthesize 5-aminomethylbicyclo[2.2.1]hept-2-ene by a suitable method (e.g., Diels-Alder reaction between cyclopentadiene and acrylonitrile followed by reduction).

  • Isocyanate Reaction: In a dried round-bottom flask under an inert atmosphere, dissolve 5-aminomethylbicyclo[2.2.1]hept-2-ene (1 equivalent) in anhydrous DCM.

  • Cyclooctyl Isocyanate Addition: Slowly add cyclooctyl isocyanate (1 equivalent) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Purification: After completion of the reaction (monitored by TLC), remove the solvent in vacuo. Purify the resulting solid by recrystallization or column chromatography to obtain the 5-(cyclooctylcarbamoyl)bicyclo[2.2.1]hept-2-ene (CONB) monomer.

  • Characterization: Verify the structure of the CONB monomer by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Polymer Synthesis

Free-Radical Polymerization of CAEU

Experimental Protocol:

  • Reaction Mixture: In a Schlenk flask, dissolve the CAEU monomer and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.1-1 mol%) in a suitable solvent (e.g., dimethylformamide or tetrahydrofuran).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to initiate polymerization and maintain for 12-24 hours.

  • Precipitation: After the polymerization period, cool the solution and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or diethyl ether).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Ring-Opening Metathesis Polymerization (ROMP) of CONB

Experimental Protocol:

  • Monomer and Catalyst Preparation: In a glovebox, dissolve the CONB monomer in degassed anhydrous DCM. In a separate vial, dissolve a Grubbs' catalyst (e.g., Grubbs' 3rd generation catalyst) in a small amount of degassed anhydrous DCM.

  • Initiation: Rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination: Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like methanol. Filter the polymer, wash with fresh non-solvent, and dry under vacuum.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, thermal stability, and other relevant properties.

Parameter Technique Typical Information Obtained
Chemical Structure ¹H NMR, ¹³C NMR, FTIRConfirmation of polymer structure, determination of monomer conversion.
Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)Number-average molecular weight.
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)Distribution of molecular weights in the polymer sample.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature, thermal degradation profile.
Protocol for ¹H NMR Spectroscopy
  • Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the spectrum (phasing, baseline correction, and integration) to analyze the chemical shifts and integrals of the proton signals.

Protocol for Gel Permeation Chromatography (GPC)
  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF, DMF with 0.1% LiBr).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system equipped with appropriate columns.

  • Calibrate the system using polymer standards (e.g., polystyrene or PMMA) to determine the molecular weight and PDI of the sample.

Protocol for Thermogravimetric Analysis (TGA)
  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition and the thermal stability of the polymer.

Application in Drug Delivery

The this compound-containing polymers can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.

Protocol for Nanoparticle Formulation (Nanoprecipitation)
  • Dissolve the polymer in a water-miscible organic solvent (e.g., acetone or THF).

  • Dissolve the drug of choice in the same polymer solution.

  • Add the polymer-drug solution dropwise to a larger volume of a non-solvent (typically water or an aqueous buffer) under constant stirring.

  • The nanoparticles will form spontaneously.

  • Stir the suspension for several hours to allow the organic solvent to evaporate.

  • The resulting nanoparticle suspension can be used directly or lyophilized for storage.

Protocol for Drug Loading and Encapsulation Efficiency
  • Separate the nanoparticles from the aqueous suspension by centrifugation.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol for In Vitro Drug Release Study
  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37 °C) with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_characterization Characterization cluster_application Drug Delivery Application Monomer_A N-(cyclooctyl)-N'-(2-acrylamidoethyl)urea (CAEU) Polymer_A Poly(CAEU) via Free-Radical Monomer_A->Polymer_A Monomer_B 5-(cyclooctylcarbamoyl)bicyclo[2.2.1]hept-2-ene (CONB) Polymer_B Poly(CONB) via ROMP Monomer_B->Polymer_B Char NMR GPC TGA Polymer_A->Char Polymer_B->Char NP Nanoparticle Formulation Char->NP DL Drug Loading & EE% NP->DL DR In Vitro Release DL->DR

Caption: Overall experimental workflow for the synthesis and application of this compound-based polymers.

signaling_pathway_analogy Monomer This compound Monomer Polymerization Polymerization (Free-Radical or ROMP) Monomer->Polymerization Initiator Polymer Functional Polymer Polymerization->Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle + Drug Release Controlled Drug Release Nanoparticle->Release Physiological Conditions

Caption: Logical relationship from monomer to drug release for this compound-based polymers.

Methods for the Purification of Crude Cyclooctylurea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude cyclooctylurea. The following methods are described: recrystallization and column chromatography. These protocols are intended to serve as a guide for researchers to obtain high-purity this compound for various research and development applications.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to isolate the desired compound with high purity for subsequent biological assays and further chemical modifications. This document outlines two common and effective laboratory-scale purification techniques: recrystallization and silica gel column chromatography.

Purification Methods Overview

Two primary methods for the purification of crude this compound are presented:

  • Recrystallization: This technique relies on the differences in solubility of this compound and its impurities in a selected solvent at different temperatures. It is a cost-effective method for purifying solid compounds.

  • Silica Gel Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. It is a highly effective technique for separating complex mixtures and achieving very high purity.

The choice of method will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for the purification of a 5.0 g batch of crude this compound using the described methods. Please note that these values are illustrative and actual results may vary depending on the initial purity of the crude material and experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Solvent Consumption (mL)Estimated Time (hours)
Recrystallization859780~150 (Methanol)3-4
Column Chromatography85>9965~500 (Hexane/Ethyl Acetate)6-8

Experimental Protocols

Method 1: Recrystallization from Methanol

This protocol describes the purification of crude this compound by recrystallization using methanol as the solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol to the flask, just enough to wet the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise while heating until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling methanol and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator to a constant weight.

Method 2: Silica Gel Column Chromatography

This protocol details the purification of crude this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Beakers and flasks

  • Rotary evaporator

  • TLC plates and chamber

  • UV lamp

Protocol:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Elute the column with the mobile phase (e.g., a mixture of hexane and ethyl acetate) until the packing is stable and there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). The polarity of the mobile phase can be gradually increased if necessary to elute the compound.

    • Collect fractions in test tubes or flasks.

  • Monitoring:

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • Spot the fractions on a TLC plate and develop it in the same mobile phase.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying:

    • Dry the resulting pure solid under high vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflows for the purification of crude this compound.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Methanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_proc Purification Process cluster_iso Isolation Pack Pack Silica Gel Column Equilibrate Equilibrate with Mobile Phase Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Evaporate->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Large-Scale Synthesis of Cyclooctylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctylurea is a monosubstituted urea derivative with potential applications in various industrial sectors, including agriculture, polymer science, and pharmaceuticals. Substituted ureas are a critical class of compounds known for their diverse biological activities and as versatile intermediates in organic synthesis.[1][2] This document outlines a detailed protocol for the large-scale synthesis of this compound, based on the reaction of cyclooctylamine with isocyanic acid generated in situ from urea.

Potential Industrial Applications

While specific industrial applications for this compound are not extensively documented, related N-alkyl and N-cycloalkyl ureas have found utility in several areas:

  • Agrochemicals: Substituted ureas are widely used as herbicides and plant growth regulators.[3] "Protected" ureas, which feature substituted forms, can offer controlled nitrogen release, enhancing fertilizer efficiency.[4][5]

  • Polymer Chemistry: Urea derivatives are fundamental building blocks in the synthesis of polyurethanes and other polymers.[6][7] They can act as monomers or chain extenders, influencing the mechanical and thermal properties of the resulting polymers.

  • Pharmaceuticals and Drug Development: The urea moiety is a common feature in many bioactive compounds and approved drugs, acting as a key hydrogen bond donor and acceptor in interactions with biological targets.[2] Substituted ureas have been investigated as enzyme inhibitors for various therapeutic targets.[8][9]

Synthesis of this compound

The proposed large-scale synthesis of this compound involves the reaction of cyclooctylamine with isocyanic acid, which is generated from the thermal decomposition of urea. This method avoids the use of hazardous reagents like phosgene.[2][10]

Reaction Pathway

The synthesis proceeds in two main stages that can be conceptualized as follows:

  • Thermal Decomposition of Urea: Urea, when heated, decomposes to form isocyanic acid (HNCO) and ammonia (NH₃).[10][11]

  • Nucleophilic Addition: The highly reactive isocyanic acid is then subjected to a nucleophilic attack by cyclooctylamine to form the desired product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on typical yields and conditions for similar reactions.

ParameterValueNotes
Reactants
Cyclooctylamine1 molar equivalentThe limiting reagent.
Urea1.5 - 2.0 molar equivalentsUsed in excess to ensure complete reaction of the amine and to compensate for side reactions of isocyanic acid.
Reaction Conditions
Temperature120 - 140 °CTo facilitate the thermal decomposition of urea to isocyanic acid.
Reaction Time4 - 8 hoursMonitored by TLC or HPLC for the disappearance of cyclooctylamine.
SolventSolvent-free (melt) or high-boiling inert solvent (e.g., xylene)A solvent-free approach is often preferred for industrial applications to reduce waste and improve process efficiency.
Product Specifications
Theoretical YieldCalculated based on cyclooctylamine
Expected Actual Yield85 - 95%Dependent on reaction conditions and purification method.
Purity (after purification)> 98%Achieved through recrystallization.
Physical Properties
AppearanceWhite to off-white crystalline solid
Melting PointNot available in literatureExpected to be a solid at room temperature, similar to cyclohexylurea and dicyclohexylurea.[1][12]
SolubilitySoluble in polar organic solventsExpected to have limited solubility in water.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol details the procedure for the synthesis of this compound on a multi-kilogram scale.

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactor with heating and cooling capabilities, mechanical stirrer, reflux condenser, and a bottom discharge valve.

  • Raw Materials:

    • Cyclooctylamine (available from suppliers like Tokyo Chemical Industry)

    • Urea (fertilizer grade can be used, but pharmaceutical grade is recommended for higher purity applications)

    • Toluene or Xylene (for recrystallization)

    • Ethanol (for washing)

  • Filtration and Drying Equipment: Nutsche filter or centrifuge, and a vacuum oven.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure
  • Reactor Charging:

    • Charge the reactor with urea (1.5 - 2.0 molar equivalents relative to cyclooctylamine).

    • Begin agitation and slowly add cyclooctylamine (1.0 molar equivalent) to the reactor.

  • Reaction:

    • Heat the reaction mixture to 120 - 140 °C with continuous stirring.

    • Maintain this temperature for 4 - 8 hours. The reaction progress should be monitored periodically by taking samples and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of cyclooctylamine.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture to approximately 80-90 °C.

    • Add hot toluene or xylene to the reactor to dissolve the crude product.

    • Filter the hot solution to remove any insoluble by-products.

    • Allow the filtrate to cool slowly to room temperature, and then further cool to 0 - 5 °C to induce crystallization of this compound.

    • Collect the crystalline product by filtration using a Nutsche filter or centrifugation.

    • Wash the product cake with cold ethanol to remove any remaining impurities.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 60 - 70 °C until a constant weight is achieved.

Safety Precautions
  • The reaction should be carried out in a well-ventilated area or under a fume hood, as ammonia gas is a by-product of urea decomposition.

  • Standard PPE should be worn at all times.

  • Handle hot solvents with care to avoid burns.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Reaction and Processing cluster_product Final Product Urea Urea Reactor Reaction Vessel (120-140°C) Urea->Reactor Cyclooctylamine Cyclooctylamine Cyclooctylamine->Reactor Crystallization Crystallization Reactor->Crystallization Cooling & Solvent Addition Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship node_start Start node_urea_decomp Thermal Decomposition of Urea to Isocyanic Acid node_start->node_urea_decomp node_nucleophilic_add Nucleophilic Addition of Cyclooctylamine to Isocyanic Acid node_urea_decomp->node_nucleophilic_add In situ node_product_formation Formation of Crude This compound node_nucleophilic_add->node_product_formation node_purification Purification by Recrystallization node_product_formation->node_purification node_final_product Pure this compound node_purification->node_final_product node_end End node_final_product->node_end

Caption: Key chemical transformations in this compound synthesis.

References

Application Notes and Protocols for Studying Cyclooctylurea Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctylurea and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. Understanding the reaction kinetics of this compound is paramount for optimizing its synthesis, formulation, and for predicting its stability and reactivity in biological systems. These application notes provide a comprehensive experimental framework for elucidating the kinetic and mechanistic details of this compound reactions. The protocols outlined below are designed to be adaptable for studying both the formation and degradation of this compound under various conditions.

I. Synthesis of this compound

The synthesis of this compound is a prerequisite for any kinetic study. A common and efficient method is the reaction of cyclooctylamine with a source of the carbonyl group, such as isocyanic acid (generated in situ) or by using a phosgene equivalent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents:

    • Cyclooctylamine (1 equivalent)

    • Sodium isocyanate (1.1 equivalents)

    • Anhydrous dichloromethane (DCM) as the solvent

    • Dilute hydrochloric acid (HCl) for workup

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure: a. Dissolve cyclooctylamine in anhydrous DCM in the reaction flask and cool the solution to 0 °C in an ice bath. b. In a separate flask, dissolve sodium isocyanate in water to generate isocyanic acid. c. Slowly add the aqueous solution of isocyanic acid to the stirred solution of cyclooctylamine via the dropping funnel over a period of 30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. i. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

II. Kinetic Analysis of this compound Formation

The following protocol describes a method to study the kinetics of this compound formation. The reaction progress is monitored by quantifying the concentration of the reactant (cyclooctylamine) or the product (this compound) over time using High-Performance Liquid Chromatography (HPLC).

Experimental Setup

A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port is used to maintain a constant temperature. The reactor is connected to a circulating water bath to control the temperature precisely.

Experimental Protocol: Kinetic Run
  • Preparation: a. Prepare stock solutions of cyclooctylamine and sodium isocyanate of known concentrations in the chosen solvent. b. Calibrate the HPLC instrument with standard solutions of cyclooctylamine and this compound to generate a calibration curve.

  • Reaction Initiation: a. Equilibrate the jacketed reactor containing the cyclooctylamine solution to the desired temperature (e.g., 25 °C). b. Initiate the reaction by adding the pre-heated sodium isocyanate solution to the reactor with vigorous stirring. Start the timer immediately.

  • Sampling and Quenching: a. Withdraw aliquots (e.g., 100 µL) of the reaction mixture at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). b. Immediately quench the reaction in the withdrawn sample by adding it to a vial containing a quenching agent (e.g., an excess of a primary amine that reacts rapidly with any remaining isocyanate, or a suitable acid to neutralize the isocyanate). The quenching step is crucial to stop the reaction and ensure accurate concentration measurements at each time point.

  • HPLC Analysis: a. Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis. b. Inject the samples into the HPLC system. c. Quantify the concentration of cyclooctylamine and/or this compound using the pre-established calibration curve.

  • Data Analysis: a. Plot the concentration of the reactant (cyclooctylamine) or product (this compound) as a function of time. b. Determine the initial reaction rate from the slope of the concentration vs. time curve at t=0. c. To determine the reaction order with respect to each reactant, perform a series of experiments by varying the initial concentration of one reactant while keeping the other constant. d. Analyze the data using integrated rate laws (e.g., for first-order, second-order reactions) or differential methods to determine the rate constant (k). e. Repeat the experiments at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to determine the activation energy (Ea) using the Arrhenius equation.

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of Reactant Concentration on Initial Rate

Experiment[Cyclooctylamine]₀ (M)[Isocyanate]₀ (M)Initial Rate (M/s)
10.10.1Value
20.20.1Value
30.10.2Value

Table 2: Kinetic Data at Different Temperatures

Temperature (°C)Rate Constant (k)
25Value
35Value
45Value

III. Visualization of Experimental Workflow

A clear visualization of the experimental process is essential for understanding the logical flow of the study.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_reagents Prepare Stock Solutions (Cyclooctylamine, Isocyanate) reaction_setup Equilibrate Reactor with Cyclooctylamine prep_reagents->reaction_setup Use in experiment hplc_cal Calibrate HPLC with Standards hplc_analysis Analyze Samples by HPLC hplc_cal->hplc_analysis Calibration curve reaction_init Initiate Reaction (Add Isocyanate) reaction_setup->reaction_init sampling Withdraw Aliquots at Timed Intervals reaction_init->sampling quenching Quench Reaction in Samples sampling->quenching quenching->hplc_analysis data_processing Process Data (Concentration vs. Time) hplc_analysis->data_processing kinetic_analysis Determine Rate Law, Rate Constant (k), and Activation Energy (Ea) data_processing->kinetic_analysis

Caption: Workflow for the kinetic study of this compound formation.

IV. Proposed Signaling Pathway for Biological Activity

While the primary focus of this document is on reaction kinetics, understanding the potential biological implications of this compound is crucial for drug development. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative, based on common mechanisms of urea-containing drugs. Many urea-based compounds act as kinase inhibitors.

Signaling_Pathway This compound This compound Derivative Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Inhibits Grb2_Sos Grb2/Sos Receptor->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cell_Response

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

V. Logical Relationship of Kinetic Parameters

The determination of key kinetic parameters follows a logical progression, starting from experimental data and leading to a comprehensive understanding of the reaction's characteristics.

Logical_Relationship Conc_Time_Data Concentration vs. Time Data (from HPLC) Initial_Rates Initial Rates Conc_Time_Data->Initial_Rates Rate_Constant Rate Constant (k) Conc_Time_Data->Rate_Constant Rate_Law Rate Law (Reaction Orders) Initial_Rates->Rate_Law Rate_Law->Rate_Constant Temp_Dependence Temperature Dependence (k at different T) Rate_Constant->Temp_Dependence Arrhenius_Plot Arrhenius Plot (ln(k) vs. 1/T) Temp_Dependence->Arrhenius_Plot Activation_Energy Activation Energy (Ea) Arrhenius_Plot->Activation_Energy

Caption: Logical flow for the determination of reaction kinetic parameters.

Conclusion

These application notes provide a detailed framework for the systematic investigation of this compound reaction kinetics. By following the outlined protocols, researchers can obtain reliable and reproducible data to understand the factors governing the synthesis and stability of this important class of molecules. The provided visualizations offer a clear overview of the experimental workflow, potential biological relevance, and the logical progression of data analysis, serving as a valuable resource for scientists in academia and industry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclooctylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of cyclooctylurea synthesis. The information is based on established methods for analogous compounds, primarily N,N'-dicyclohexylurea, due to the limited direct literature on this compound. The principles and troubleshooting steps are transferable.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure precise stoichiometry of reactants. An excess of the amine can sometimes drive the reaction to completion. - Increase reaction temperature and/or time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a more efficient catalyst or change the solvent to one with a higher boiling point to facilitate higher reaction temperatures.
Decomposition of reactants or product.- If the reaction mixture darkens or shows multiple spots on TLC, decomposition may be occurring. Consider lowering the reaction temperature. - Ensure all reagents and solvents are pure and dry, as impurities can catalyze side reactions.[1]
Inefficient workup and purification.- During aqueous workup, ensure the product is not lost in the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Thoroughly rinse all glassware and filtering apparatus to recover all of the product.[1]
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the limiting reagent. - Improve the purification process, for instance by using column chromatography with an appropriate solvent system or by recrystallization.
Formation of byproducts.- Side reactions, such as the formation of biurets or other oligomers, can occur, especially at high temperatures.[2] - Consider alternative synthetic routes that proceed under milder conditions. For example, using CO2 as a carbonyl source with an activating agent might offer a cleaner reaction profile.[3]
Reaction Stalls Before Completion Reversible reaction equilibrium.- For reactions that produce a volatile byproduct like ammonia or water, ensure its efficient removal from the reaction mixture. Using a Dean-Stark apparatus for azeotropic removal of water is a common strategy.[4]
Catalyst deactivation.- If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. - Consider adding the catalyst in portions throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and analogous methods for synthesizing N,N'-disubstituted ureas like this compound involve the reaction of cyclooctylamine with a urea source. Key methods include:

  • Reaction with Urea: Heating cyclooctylamine with urea, often with the removal of ammonia to drive the reaction to completion. A solvent-free approach or using a high-boiling solvent can be effective.[5]

  • Reaction with Carbon Dioxide: Utilizing carbon dioxide as a safe and green carbonyl source in the presence of cyclooctylamine. This reaction may require a catalyst and specific conditions to proceed efficiently.[3]

  • Use of Phosgene or Phosgene Equivalents: While highly efficient, this method involves highly toxic reagents and is often avoided in modern drug development settings.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to clearly separate the starting material (cyclooctylamine), the product (this compound), and any significant byproducts. The disappearance of the starting amine spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What is the best way to purify the final product?

A3: The purification method depends on the physical properties of this compound and the nature of the impurities. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective way to obtain high purity.

  • Column Chromatography: For complex mixtures or when the product is an oil, silica gel column chromatography is a standard purification technique.

  • Washing/Trituration: If the impurities are soluble in a specific solvent in which the product is not, washing or triturating the crude product with that solvent can be a simple and effective purification step.

Q4: Are there any "green" synthesis methods available?

A4: Yes, greener synthetic routes are being developed. One such method involves the solvent-free reaction of the amine with urea.[5] Another promising green approach uses carbon dioxide as the carbonyl source, which is a less hazardous alternative to phosgene and its derivatives.[3] The use of water as a solvent, with azeotropic removal to drive the reaction, has also been reported as an environmentally friendly option for analogous syntheses.[4]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dithis compound from Urea and Cyclooctylamine (Analogous to Dicyclohexylurea Synthesis)

This protocol is adapted from a high-yield synthesis of N,N'-dicyclohexylurea.[4]

Materials:

  • Urea

  • Cyclooctylamine

  • Water

  • Reaction flask equipped with a stirrer, heating mantle, and a Dean-Stark apparatus with a condenser.

Procedure:

  • In the reaction flask, combine urea, cyclooctylamine, and water in a molar ratio of 1:2.5:1.5. The excess of cyclooctylamine helps to drive the reaction to completion.

  • Heat the mixture with stirring to reflux. Water and cyclooctylamine will begin to collect in the Dean-Stark trap.

  • Slowly drain the lower aqueous layer from the trap, returning the upper cyclooctylamine layer to the reaction flask.

  • As water is removed, the reaction temperature will gradually increase. Continue the reaction until the temperature reaches 180-220°C.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature. The product, N,N'-dithis compound, should precipitate as a solid.

  • Collect the solid product by filtration, wash with water, and then with a cold non-polar solvent (e.g., hexane) to remove any unreacted cyclooctylamine.

  • Dry the product under vacuum to obtain the final N,N'-dithis compound.

Protocol 2: Solvent-Free Synthesis of N,N'-Dithis compound (Analogous Green Method)

This protocol is based on a solvent-free method reported for N,N'-dicyclohexylurea.[5]

Materials:

  • Urea

  • Cyclooctylamine

  • Reaction vessel with a stirrer and heating capabilities, equipped for the removal of ammonia gas.

Procedure:

  • Combine urea and cyclooctylamine in a 1:2 molar ratio in the reaction vessel.

  • Heat the mixture with stirring. The reaction is typically conducted at a temperature between 130°C and 160°C.

  • Ammonia gas will be evolved as the reaction proceeds. Ensure the reaction setup is in a well-ventilated fume hood or equipped with a proper scrubbing system for the ammonia.

  • Continue heating until the evolution of ammonia ceases. The reaction can be monitored by TLC.

  • Cool the reaction mixture. The product will solidify upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Presentation

Table 1: Comparison of Yields for Analogous N,N'-Dicyclohexylurea Synthesis Methods

MethodReactantsSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
Azeotropic Water RemovalUrea, CyclohexylamineWater180-24010-30 min (at final temp)>95[4]
Solvent-FreeUrea, CyclohexylamineNoneNot specifiedNot specifiedHigh (qualitative)[5]
CO2 with Ionic LiquidCO2, CyclohexylamineAnionic Functionalized Ionic Liquid10-40 (CO2 absorption)20-60 min (CO2 absorption)High (qualitative)[3]

Visualizations

Reaction_Pathway General Reaction Pathway for N,N'-Dithis compound Synthesis cluster_reactants Reactants Cyclooctylamine 2x Cyclooctylamine Product N,N'-Dithis compound Cyclooctylamine->Product Urea Urea Urea->Product Byproduct 2x Ammonia (NH3) Product->Byproduct is formed with

Caption: General reaction pathway for the synthesis of N,N'-Dithis compound from Cyclooctylamine and Urea.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis Start Low Yield Observed Check_Reaction_Completion Is the reaction complete? (Check TLC) Start->Check_Reaction_Completion Increase_Time_Temp Increase reaction time and/or temperature Check_Reaction_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure and dry? Check_Reaction_Completion->Check_Purity Yes Increase_Time_Temp->Check_Reaction_Completion Check_Stoichiometry Verify reactant stoichiometry Successful_Yield Improved Yield Check_Stoichiometry->Successful_Yield Purify_Reagents Purify reagents and dry solvents Check_Purity->Purify_Reagents No Workup_Loss Potential loss during workup? Check_Purity->Workup_Loss Yes Purify_Reagents->Check_Reaction_Completion Workup_Loss->Check_Stoichiometry No Optimize_Extraction Optimize extraction and product isolation steps Workup_Loss->Optimize_Extraction Yes Optimize_Extraction->Successful_Yield

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Troubleshooting common side reactions in Cyclooctylurea synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclooctylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-cyclooctylurea?

A1: The two primary methods for synthesizing N-cyclooctylurea are:

  • Reaction of Cyclooctylamine with Urea: This method involves heating cyclooctylamine with urea, often in the presence of water or a solvent, to form this compound and ammonia as a byproduct.

  • Reaction of Cyclooctyl Isocyanate with Ammonia: This route involves the reaction of cyclooctyl isocyanate with ammonia. This reaction is typically fast and exothermic.

Q2: I am getting a low yield in my this compound synthesis. What are the general causes?

A2: Low yields in organic synthesis can stem from various factors. Common issues include:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Side reactions: The formation of unwanted byproducts consumes starting materials and complicates purification.

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction.

  • Moisture: For reactions involving isocyanates, the presence of water can lead to unwanted side reactions.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Depending on the synthetic route, common impurities include:

  • Dithis compound: This is a common byproduct in both primary synthetic routes.

  • Unreacted starting materials: Residual cyclooctylamine, urea, or cyclooctyl isocyanate may remain.

  • Byproducts from urea decomposition: If synthesizing from urea at high temperatures, byproducts such as biuret and cyanuric acid may be present.

Troubleshooting Guide: Synthesis of this compound from Cyclooctylamine and Urea

This method is attractive due to the low cost and availability of the starting materials. However, it can be prone to side reactions, particularly at elevated temperatures.

Common Problems & Solutions
Problem StatementProbable Cause(s)Recommended Actions
Low yield of this compound 1. Incomplete reaction: Insufficient heating or reaction time.2. Formation of dithis compound: Excess cyclooctylamine reacting with the product or an intermediate.3. Decomposition of urea: High temperatures can lead to the formation of biuret, cyanuric acid, and other byproducts.[1]1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS.2. Control stoichiometry: Use a slight excess of urea to minimize the formation of the disubstituted product.3. Maintain temperature control: Avoid excessive heating. A step-wise temperature gradient can be beneficial.
Presence of a high-melting, insoluble white solid in the product Formation of dithis compound: This byproduct is often less soluble than the desired product.Purification: Dithis compound can often be removed by recrystallization from a suitable solvent system where the desired product has higher solubility. Filtration of the hot solution can also be effective.
Formation of multiple unidentified byproducts Thermal decomposition of urea: At temperatures above 152°C, urea can decompose into isocyanic acid, which can then react to form biuret (around 160°C) and cyanuric acid (around 175°C).[1]Precise temperature control: Maintain the reaction temperature below the point of significant urea decomposition. Consider using a lower boiling point solvent to control the temperature.
Experimental Protocol: Synthesis of N-Cyclohexylurea (Analogous Procedure)

A general procedure analogous to the synthesis of N-cyclooctylurea is the synthesis of N-cyclohexylurea:

  • In a reactor, add a measured amount of water, urea, and cyclohexylamine.

  • Heat the mixture under reflux for 5-10 hours. During the reaction, ammonia gas will be evolved and can be recovered.

  • After the reaction is complete, cool the solution.

  • The product can then be isolated by filtration. The mother liquor can be retained for use in subsequent batches.

  • The filtered product should be dried.

This protocol is based on a patent for the synthesis of N-cyclohexylurea and should be adapted and optimized for this compound.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete check_completion->complete optimize_conditions Increase reaction time/temperature incomplete->optimize_conditions check_byproducts Analyze for Byproducts (NMR, MS) complete->check_byproducts optimize_conditions->check_completion dithis compound Dithis compound Detected check_byproducts->dithis compound urea_decomp Urea Decomposition Products Detected check_byproducts->urea_decomp purification_issue Product Loss During Purification check_byproducts->purification_issue adjust_stoichiometry Adjust Stoichiometry (slight excess of urea) dithis compound->adjust_stoichiometry control_temp Lower and control reaction temperature urea_decomp->control_temp end Improved Yield adjust_stoichiometry->end control_temp->end optimize_purification Optimize recrystallization/filtration purification_issue->optimize_purification optimize_purification->end isocyanate_workflow start Start: Cyclooctyl Isocyanate dissolve Dissolve in anhydrous solvent start->dissolve cool Cool reaction mixture dissolve->cool add_ammonia Slowly add ammonia source cool->add_ammonia reaction Stir at controlled temperature add_ammonia->reaction monitor Monitor reaction (TLC/IR) reaction->monitor workup Quench and workup monitor->workup purify Purify by recrystallization/chromatography workup->purify product Product: this compound purify->product dicyclooctylurea_formation isocyanate Cyclooctyl Isocyanate amine Cyclooctylamine isocyanate->amine + H₂O dithis compound Dithis compound (Byproduct) isocyanate->dithis compound water H₂O (moisture) water->amine co2 CO₂ amine->co2 amine->dithis compound + Cyclooctyl Isocyanate

References

Technical Support Center: Optimizing Reaction Conditions for Cyclooctylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cyclooctylurea. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized by reacting cyclooctylamine with a urea precursor. The two most common methods are:

  • Reaction with Urea: This method involves heating cyclooctylamine with urea, often in a high-boiling point solvent. This is a direct and atom-economical approach.

  • Reaction with a Cyanate Salt: Cyclooctylamine can be reacted with a cyanate salt, such as potassium cyanate, in an acidic aqueous solution at or near room temperature. This method often proceeds under milder conditions.

Q2: I am getting a low yield of this compound. What are the possible causes and solutions?

A2: Low yields can result from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion.
- Increase Temperature: For the reaction with urea, gradually increase the temperature. Be cautious of potential side reactions at excessively high temperatures.
Side Reactions - Formation of Di(cyclooctyl)urea: This can occur if the isocyanate intermediate reacts with another molecule of cyclooctylamine. Using a slight excess of urea or adding the amine slowly to the urea mixture can help minimize this.
- Decomposition of Reactants or Product: At very high temperatures, urea and the product can decompose. Consider using a milder method, such as the reaction with potassium cyanate, if decomposition is suspected.
Suboptimal Solvent - Solvent Polarity: The choice of solvent can influence reaction rates. For the reaction with urea, non-polar, high-boiling solvents like xylene or toluene are often used. For the cyanate method, an aqueous acidic medium is typical. Experiment with different solvents to find the optimal conditions.
Poor Purification - Inadequate Separation: this compound may be lost during workup and purification. Ensure proper extraction and recrystallization techniques are used. Consider chromatography for higher purity if needed.

Q3: What is the role of a catalyst in the synthesis of this compound?

A3: While many preparations of N-alkylureas from primary amines and urea do not explicitly require a catalyst, some reactions can be facilitated. For related urea syntheses, Lewis acids have been shown to catalyze the reaction. However, for the direct reaction of cyclooctylamine with urea, optimizing temperature and reaction time is often the primary focus. For syntheses involving CO2, various catalysts can be employed.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is the most common and effective method for obtaining pure crystalline this compound. Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes) is typically used to separate the product from impurities.

Experimental Protocols

Method 1: Synthesis from Cyclooctylamine and Urea

This protocol is a general guideline based on the synthesis of other N-alkylureas. Optimization will be required.

Materials:

  • Cyclooctylamine

  • Urea

  • Xylene (or other high-boiling point solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urea (1.0 eq) and xylene.

  • Heat the mixture to the desired reaction temperature (start with a range of 110-130°C).

  • Slowly add cyclooctylamine (1.0 - 1.2 eq) to the heated urea solution over a period of 30-60 minutes.

  • Maintain the reaction mixture at the set temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold non-polar solvent (e.g., hexanes).

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Synthesis from Cyclooctylamine and Potassium Cyanate

This method is based on the synthesis of N-substituted ureas in an aqueous medium.

Materials:

  • Cyclooctylamine

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

Procedure:

  • Dissolve cyclooctylamine (1.0 eq) in 1M HCl in a beaker or flask with magnetic stirring.

  • In a separate container, prepare a solution of potassium cyanate (1.0 - 1.1 eq) in deionized water.

  • Slowly add the potassium cyanate solution to the cyclooctylamine hydrochloride solution at room temperature.

  • Stir the reaction mixture for the desired amount of time (monitor by TLC). The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash thoroughly with cold water to remove any remaining salts.

  • Dry the product. If further purification is needed, recrystallization can be performed.

Data Presentation

The following tables provide a framework for organizing experimental data to optimize reaction conditions.

Table 1: Optimization of Reaction Temperature (Cyclooctylamine + Urea)

EntryTemperature (°C)Reaction Time (h)SolventYield (%)Purity (e.g., by NMR or LC-MS)
11108Xylene
21208Xylene
31308Xylene
41408Xylene

Table 2: Optimization of Solvent (Cyclooctylamine + Urea)

EntryTemperature (°C)Reaction Time (h)SolventYield (%)Purity
11208Xylene
21208Toluene
31208Anisole
41208(Solvent-free)

Table 3: Optimization of Reactant Ratio (Cyclooctylamine + Potassium Cyanate)

EntryCyclooctylamine (eq)KOCN (eq)Reaction Time (h)Yield (%)Purity
11.01.04
21.01.14
31.01.24
41.11.04

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for optimizing the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Synthesis Method (Urea or Cyanate) B Prepare Reactants (Cyclooctylamine, Urea/KOCN) A->B C Set Reaction Conditions (Temperature, Solvent, Time) B->C D Monitor Reaction (e.g., TLC) C->D E Isolate Crude Product (Filtration/Extraction) D->E F Purify Product (Recrystallization/Chromatography) E->F G Characterize Product (NMR, MS, MP) F->G H Calculate Yield & Purity G->H

Caption: General experimental workflow for the synthesis of this compound.

optimization_logic cluster_parameters Reaction Parameters cluster_outcomes Desired Outcomes Temp Temperature Optimization Optimization Goal: Efficient this compound Synthesis Temp->Optimization Solvent Solvent Solvent->Optimization Catalyst Catalyst (Optional) Catalyst->Optimization Yield High Yield Purity High Purity Time Reduced Reaction Time Optimization->Yield Optimization->Purity Optimization->Time

Caption: Logical relationship for optimizing reaction parameters.

Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the removal of the dicyclohexylurea (DCU) byproduct from chemical reactions, with a specific focus on cyclooctylurea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is dicyclohexylurea (DCU) and why is it a problem in my reaction?

A1: Dicyclohexylurea (DCU) is a common byproduct formed when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in reactions such as amide or ester bond formation. While DCU is chemically inert and does not typically interfere with the reaction itself, its removal from the final product can be challenging due to its low solubility in many common organic solvents.[1][2] If not effectively removed, DCU can contaminate your desired product, affecting purity, yield, and subsequent applications.

Q2: What are the primary methods for removing DCU from a reaction mixture?

A2: The most common and effective methods for DCU removal leverage its poor solubility. These methods include:

  • Filtration: This is the most widely used technique. Since DCU is often insoluble in the reaction solvent (like dichloromethane or acetonitrile), it precipitates out and can be separated by simple filtration.[1][2]

  • Crystallization: DCU's solubility is temperature-dependent. By dissolving the crude product in a suitable hot solvent and then cooling, the desired product may crystallize out, leaving the more soluble DCU in the mother liquor, or vice versa.

  • Solvent Precipitation: By adding a solvent in which your product is soluble but DCU is not (an anti-solvent), you can selectively precipitate the DCU for removal by filtration.

Q3: Are there alternative coupling reagents I can use to avoid the formation of DCU altogether?

A3: Yes, several alternatives to DCC can prevent the formation of DCU. Consider the following options:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for its easy removal through aqueous workup.

  • Uronium/Guanidinium Reagents (HBTU, HATU, COMU): These reagents do not form urea byproducts. Instead, they form water-soluble byproducts that are easily removed during standard workup procedures.[1][3][4]

  • Diisopropylcarbodiimide (DIC): Similar to DCC, DIC forms a urea byproduct, diisopropylurea (DIU). However, DIU is generally more soluble in organic solvents than DCU, which can sometimes simplify its removal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of DCU.

Problem 1: DCU is not precipitating out of the reaction mixture.
Possible Cause Solution
High DCU solubility in the reaction solvent. Concentrate the reaction mixture to a smaller volume. Add a solvent in which DCU has low solubility (e.g., diethyl ether, hexanes) to induce precipitation.[5]
Reaction mixture is too warm. Cool the reaction mixture in an ice bath or refrigerate it for a period to decrease the solubility of DCU and promote precipitation.[5][6]
Supersaturation of DCU. Scratch the inside of the flask with a glass rod to provide a surface for nucleation and induce crystallization.
Problem 2: DCU passes through the filter paper during filtration.
Possible Cause Solution
Fine particle size of DCU. Use a finer porosity filter paper or a membrane filter. Alternatively, use a filter aid such as Celite®. Create a small pad of Celite® over the filter paper before filtration to trap the fine DCU particles.
Clogging of the filter paper. If the filtration is too slow, gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or a Büchner funnel with vacuum can also help speed up the process.
Problem 3: DCU co-precipitates or co-crystallizes with the desired product.
Possible Cause Solution
Similar solubility profiles of the product and DCU. Optimize the recrystallization solvent system. A solvent mixture might be necessary to achieve better separation. Perform a slow crystallization to allow for the formation of purer crystals of the desired product.
Product is also precipitating at low temperatures. If cooling causes the product to crash out with the DCU, try to find a solvent where the product is significantly more soluble than DCU at room temperature. This allows for the filtration of DCU without the need for excessive cooling.
Problem 4: Residual DCU is still present in the final product after purification.
Possible Cause Solution
Incomplete initial precipitation. Repeat the precipitation step by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding an anti-solvent (e.g., hexanes or diethyl ether).
DCU is trapped within the product crystals. Perform a second recrystallization of the product.
DCU is soluble in the chromatography eluent. If using column chromatography, DCU can sometimes co-elute with the product. Consider using a different solvent system. In some cases, DCU can be eluted first with a non-polar solvent before eluting the desired product with a more polar solvent.

Data Presentation

Table 1: Qualitative Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents

SolventSolubility at Room TemperatureNotes
WaterInsoluble[7]
Dichloromethane (DCM)Sparingly SolubleOften used as the reaction solvent; DCU precipitates upon standing or cooling.
Ethyl AcetateSparingly SolubleGood for precipitating DCU from a crude mixture, especially when cold.[8]
Acetonitrile (ACN)Sparingly SolubleCan be used to precipitate DCU, especially when cold.[8]
Diethyl EtherVery Sparingly SolubleOften used as an anti-solvent to precipitate DCU.[6]
Hexanes/PentaneInsolubleExcellent anti-solvents for precipitating DCU.[8]
EthanolSoluble (especially when hot)Can be used for recrystallization.[7]
AcetoneSoluble (especially when hot)Can be used for recrystallization.[6]
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)SolubleSolubility is reported to be ≥4.5 mg/mL with gentle warming.[8]

Experimental Protocols

Protocol 1: Removal of DCU by Filtration

This protocol describes the general procedure for removing precipitated DCU from a reaction mixture.

  • Reaction Completion: Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), ensure the reaction mixture is at a temperature where the desired product is soluble, but DCU has minimal solubility. If the reaction was run at an elevated temperature, allow it to cool to room temperature.

  • Induce Precipitation (if necessary): If DCU has not fully precipitated, the flask can be cooled in an ice bath for 15-30 minutes.

  • Filtration Setup: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure it lies flat and forms a good seal.

  • Filter the Mixture: Turn on the vacuum and pour the reaction mixture into the center of the funnel.

  • Wash the DCU Cake: Wash the collected DCU solid (the filter cake) with a small amount of cold reaction solvent to recover any entrained product.

  • Collect the Filtrate: The filtrate in the flask contains your desired product. This solution can then be subjected to further workup and purification steps.

Protocol 2: Removal of DCU by Recrystallization

This protocol is suitable when the desired product is a solid and can be purified by recrystallization, leaving the DCU in the mother liquor.

  • Solvent Selection: Choose a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The DCU should ideally be soluble in this solvent at both room and elevated temperatures.

  • Dissolution: Place the crude product containing DCU in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities (including some DCU) remain, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, your purified product should crystallize out. To maximize recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved DCU.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate the workflows for the removal of DCU.

DCU_Removal_Workflow cluster_filtration DCU Removal by Filtration Reaction Mixture Reaction Mixture Cool Mixture Cool Mixture Reaction Mixture->Cool Mixture Filter Filter Cool Mixture->Filter DCU Solid DCU Solid Filter->DCU Solid (byproduct) Filtrate (Product) Filtrate (Product) Filter->Filtrate (Product) (to workup) Recrystallization_Workflow cluster_recrystallization DCU Removal by Recrystallization Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Cool to Crystallize Cool to Crystallize Dissolve in Hot Solvent->Cool to Crystallize Filter Filter Cool to Crystallize->Filter Pure Product Crystals Pure Product Crystals Filter->Pure Product Crystals Mother Liquor (contains DCU) Mother Liquor (contains DCU) Filter->Mother Liquor (contains DCU)

References

Strategies to overcome low solubility of Cyclooctylurea in reaction media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclooctylurea. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in experimental settings, with a particular focus on its low solubility in reaction media.

Troubleshooting Guide: Overcoming Low Solubility of this compound

This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.

Problem: this compound is not dissolving in the chosen reaction solvent.

1. Initial Assessment:

  • Question: Have you selected an appropriate solvent?

    • Guidance: this compound, a substituted urea with a bulky, nonpolar cyclooctyl group, exhibits poor solubility in water and nonpolar organic solvents. Its solubility is favored in polar aprotic solvents and, to some extent, in polar protic solvents.

2. Step-by-Step Solutions:

  • Solution 1: Solvent Selection.

    • Recommendation: Utilize polar aprotic solvents known for their ability to dissolve a wide range of organic compounds.

    • Primary Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Secondary Choices: Tetrahydrofuran (THF), Dioxane, Acetone, and alcohols like ethanol. The solubility in these solvents may be lower compared to the primary choices.

  • Solution 2: Temperature Adjustment.

    • Recommendation: Gently heat the mixture. The solubility of most organic solids, including substituted ureas, increases with temperature.

    • Procedure:

      • Start by warming the solvent to a moderate temperature (e.g., 40-60 °C) with stirring.

      • Gradually add the this compound to the warm solvent.

      • If solubility is still an issue, you can cautiously increase the temperature. For higher boiling point solvents like DMF and DMSO, you can heat to higher temperatures, but always stay well below the decomposition temperature of your reactants.

      • For extended heating, a reflux setup is recommended to prevent solvent loss.

  • Solution 3: Co-Solvent System.

    • Recommendation: Employ a mixture of solvents to enhance solubility. A small amount of a highly polar solvent can significantly improve the solvating power of a less polar one.

    • Example Protocol: If your reaction is primarily in a solvent like THF or Dioxane, consider adding a percentage (e.g., 5-20%) of DMF or DMSO to the reaction mixture to aid in dissolving the this compound.

  • Solution 4: Physical Dissolution Aids.

    • Recommendation: Use mechanical energy to break down solid particles and increase the surface area available for solvation.

    • Method: Sonication using an ultrasonic bath can be effective in dissolving stubborn solids. Place your reaction flask in the ultrasonic bath and sonicate for short intervals.

Logical Flowchart for Troubleshooting Solubility Issues

logical_workflow start Start: this compound Insoluble solvent_choice Is the solvent a polar aprotic solvent (DMF, DMSO, NMP)? start->solvent_choice change_solvent Change to a recommended polar aprotic solvent. solvent_choice->change_solvent No heat Apply gentle heat (40-60 °C) with stirring. solvent_choice->heat Yes change_solvent->heat increase_heat Is it still not dissolved? heat->increase_heat dissolved1 Problem Solved increase_heat->dissolved1 No reflux Consider heating to a higher temperature under reflux. increase_heat->reflux Yes dissolved2 Problem Solved reflux->dissolved2 If dissolved co_solvent Add a co-solvent (e.g., 5-20% DMF/DMSO). reflux->co_solvent dissolved3 Problem Solved co_solvent->dissolved3 If dissolved sonicate Use sonication. co_solvent->sonicate dissolved4 Problem Solved sonicate->dissolved4 If dissolved consult Consult further literature or support. sonicate->consult

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: Polar aprotic solvents are generally the most effective for dissolving this compound. The recommended order of solvents based on their likely solvating power is:

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dioxane

  • Tetrahydrofuran (THF)

  • Acetone

  • Alcohols (e.g., ethanol, methanol)

Q2: I need to run my reaction at room temperature. How can I dissolve this compound without heating?

A2: If heating is not an option, your primary strategy will be solvent selection and the use of physical aids.

  • Optimal Solvent: Choose the most powerful polar aprotic solvent that is compatible with your reaction chemistry (e.g., DMF or DMSO).

  • Sonication: Use an ultrasonic bath to aid dissolution at room temperature. The ultrasonic waves can help break up the solid particles and enhance solvation.

  • Extended Stirring: Allow for longer stirring times. It may take a considerable amount of time for the solid to dissolve at room temperature.

Q3: Is there any quantitative data on the solubility of this compound?

Solubility of Urea in Various Organic Solvents ( g/100g solvent)

SolventTemperature (°C)Solubility ( g/100g )
N,N-Dimethylformamide (DMF)25~40
Dimethyl sulfoxide (DMSO)25~30
N-Methyl-2-pyrrolidone (NMP)25~35
Ethanol25~5.4
Methanol25~17.5
Dioxane25~0.3
Acetone20~0.6

Note: This data is for unsubstituted urea and should be used as a qualitative guide. The bulky cyclooctyl group will likely decrease solubility compared to urea but the trend of better solubility in polar aprotic solvents will hold.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a highly effective strategy. If your primary reaction solvent is less polar (e.g., THF, Dioxane), adding a small amount of a stronger polar aprotic solvent like DMF or DMSO can significantly enhance the solubility of this compound without drastically changing the overall reaction medium. A typical starting point is to use a 9:1 or 4:1 ratio of your primary solvent to the co-solvent.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound with Heating
  • Solvent Selection: Choose a suitable high-boiling point polar aprotic solvent such as DMF or DMSO.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Procedure: a. Add the chosen solvent to the flask. b. Begin stirring and gently heat the solvent to 40-60 °C using a heating mantle. c. Slowly add the this compound to the warm, stirring solvent. d. If the solid does not fully dissolve, gradually increase the temperature. Monitor the mixture closely. e. For reactions requiring prolonged heating, bring the mixture to a gentle reflux until the solid is completely dissolved. f. Once dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Experimental Workflow for Dissolution

experimental_workflow start Start add_solvent Add polar aprotic solvent to reaction flask. start->add_solvent add_stir_bar Add magnetic stir bar. add_solvent->add_stir_bar heat Heat solvent to 40-60 °C with stirring. add_stir_bar->heat add_urea Gradually add This compound. heat->add_urea check_dissolution Is the solid fully dissolved? add_urea->check_dissolution increase_temp Increase temperature/ initiate reflux. check_dissolution->increase_temp No cool_down Cool to reaction temperature. check_dissolution->cool_down Yes increase_temp->check_dissolution proceed Proceed with reaction. cool_down->proceed

Caption: Step-by-step workflow for dissolving this compound.

Protocol 2: Dissolution of this compound using Sonication
  • Solvent Selection: Choose a suitable polar aprotic solvent (e.g., DMF, DMSO, THF).

  • Setup: Place the this compound and the solvent in a reaction flask with a stir bar.

  • Procedure: a. Place the flask in an ultrasonic bath. b. Turn on the sonicator and the magnetic stirrer. c. Sonicate the mixture in intervals of 5-10 minutes. d. Monitor the dissolution progress. If the bath heats up, allow it to cool periodically if your reaction is temperature-sensitive. e. Continue until the solid is fully dissolved.

For further assistance, please contact our technical support team.

Preventing the formation of impurities during Cyclooctylurea derivatization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during Cyclooctylurea derivatization.

Frequently Asked Questions (FAQs)

Q1: What is this compound derivatization and where is it applied?

A1: this compound derivatization involves the chemical modification of a molecule to introduce a this compound moiety. This process is often employed in drug discovery and development to enhance the pharmacological properties of a compound, such as its binding affinity, metabolic stability, or solubility. Substituted ureas are a significant class of compounds in medicinal chemistry.[1]

Q2: What are the most common methods for synthesizing this compound derivatives?

A2: The most prevalent method for synthesizing N-substituted ureas, including this compound derivatives, is the reaction of an amine with an isocyanate.[1][2][3] In the context of this compound, this would typically involve the reaction of a primary or secondary amine with cyclooctyl isocyanate, or the reaction of cyclooctylamine with an appropriate isocyanate. Other methods include the reaction of amines with carbamates or using phosgene substitutes like carbonyldiimidazole (CDI).[1][3]

Q3: What are the potential impurities I should be aware of during this compound derivatization?

A3: Based on general principles of urea synthesis, several impurities can arise:

  • Symmetrical Di-substituted Urea: If the reaction involves an isocyanate intermediate, self-reaction of the amine with the in-situ formed isocyanate can lead to a symmetrical urea byproduct. For instance, if you are reacting a drug molecule containing an amine with a reagent to form an isocyanate, some of the unreacted amine can react with the newly formed isocyanate.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the initial amine or isocyanate.

  • Hydrolysis Products: Isocyanates are highly reactive and can be hydrolyzed by trace amounts of water in the reaction mixture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.

  • Side products from coupling reagents: In methods like DCC (N,N'-dicyclohexylcarbodiimide) mediated couplings to form ureas, the corresponding hydrated byproduct (e.g., N,N'-dicyclohexylurea, DCU) is a major impurity that can be difficult to remove.[4][5] A similar impurity, N,N'-dithis compound, could form if a dicyclooctylcarbodiimide were used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound derivatization.

Issue 1: Formation of a Symmetrical Di-substituted Urea Impurity

Potential Cause Recommended Solution
Slow addition of isocyanate: If the isocyanate is added too slowly to a solution of the amine, localized high concentrations of the amine can lead to its reaction with the newly formed urea product's isocyanate precursor.Add the amine to the solution of the isocyanate. This ensures that the isocyanate is always in excess relative to the amine being added, minimizing the chance of the amine reacting with itself.
In-situ isocyanate formation issues: When generating an isocyanate in situ from an amine (e.g., using phosgene or a substitute), unreacted starting amine can compete for the isocyanate.Ensure the isocyanate-forming reaction goes to completion before adding the second amine. This can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine peak and appearance of the isocyanate peak at ~2250-2270 cm⁻¹).
Reaction Temperature Too High: Higher temperatures can sometimes promote side reactions.Optimize the reaction temperature. Many urea formation reactions proceed efficiently at room temperature.[3]

Issue 2: Presence of Unreacted Starting Materials

Potential Cause Recommended Solution
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry.- Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. - Optimize Temperature: While many reactions work at room temperature, gentle heating may be required in some cases. Conversely, for highly reactive starting materials, cooling might be necessary to prevent side reactions. - Adjust Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure complete conversion of the valuable amine substrate.
Poor Reagent Quality: Degradation of the isocyanate reagent (e.g., through hydrolysis) can lead to lower than expected reactivity.Use fresh, high-purity reagents. Isocyanates are sensitive to moisture and should be stored in a desiccated environment.

Issue 3: Hydrolysis of Isocyanate and Formation of Byproducts

Potential Cause Recommended Solution
Presence of Water in Reaction: Trace amounts of water in the solvent or on the glassware can hydrolyze the isocyanate.- Use Anhydrous Solvents: Employ freshly dried solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over molecular sieves. - Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Experimental Protocols

General Protocol for the Synthesis of a N-Cyclooctyl-N'-Aryl Urea

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen).

  • Reagent 1 Addition: The aryl amine (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent 2 Addition: Cyclooctyl isocyanate (1.05 equivalents) is added dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclooctyl-N'-aryl urea.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Aryl Amine in Anhydrous DCM prep2 Cool to 0°C prep1->prep2 reaction1 Add Cyclooctyl Isocyanate Dropwise prep2->reaction1 reaction2 Warm to RT and Stir reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Concentrate Reaction Mixture reaction3->workup1 workup2 Purify by Column Chromatography workup1->workup2 end Final Product workup2->end Pure this compound Derivative

Caption: Workflow for a typical this compound synthesis.

impurity_formation Common Impurity Formation Pathways Amine R-NH2 (Amine) DesiredProduct R-NH-C(O)-NH-R' (Desired this compound) Amine->DesiredProduct Isocyanate R'-NCO (Isocyanate) Isocyanate->DesiredProduct SymmetricalUrea R'-NH-C(O)-NH-R' (Symmetrical Urea) Isocyanate->SymmetricalUrea HydrolyzedAmine R'-NH2 (from Hydrolysis) Isocyanate->HydrolyzedAmine Hydrolysis HydrolyzedAmine->SymmetricalUrea Water H2O Water->Isocyanate

Caption: Pathways leading to common impurities.

References

Analytical methods for detecting and quantifying Cyclooctylurea impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying Cyclooctylurea impurities in pharmaceutical samples.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound impurities?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying this compound impurities. This technique offers good selectivity and sensitivity for routine analysis where standards are available.[1] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be a viable alternative, particularly for volatile or semi-volatile impurities.[2][3]

Q2: What type of HPLC column is recommended for this compound analysis?

A2: Due to the polar nature of this compound, a polar-embedded column or a C8/C18 column with a high aqueous mobile phase is recommended.[2][4] Polar-embedded phases allow for the use of 100% aqueous mobile phases without phase collapse, which is beneficial for retaining and separating highly polar analytes.[2]

Q3: Is derivatization required for the analysis of this compound?

A3: For HPLC with UV detection, derivatization is generally not necessary as the urea chromophore absorbs at low UV wavelengths (around 200-210 nm). For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analyte.[5][6]

Q4: How can I improve the retention of this compound on a reverse-phase HPLC column?

A4: To improve retention of a polar compound like this compound on a C18 or C8 column, you can:

  • Increase the aqueous component of the mobile phase.

  • Use a lower pH mobile phase to suppress the ionization of any acidic functional groups.

  • Consider using a hydrophilic interaction chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[7]

  • Employ ion-pairing reagents if the analyte has ionizable groups.[7]

Q5: What are the typical validation parameters for an impurity quantification method according to ICH guidelines?

A5: According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical procedure for impurity quantification should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for the detection and quantification of this compound impurities. Method optimization and validation are required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Chromatography data system for data acquisition and processing.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the diluent.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

5. Data Analysis:

  • Quantify the this compound impurity by comparing the peak area in the sample chromatogram to the calibration curve generated from the standard solutions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for impurity quantification. These values should be established during method validation.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing significantly. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a polar compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[10]

    • Check the mobile phase pH: Ensure the pH is appropriate to maintain the analyte in a single ionic form.[4]

    • Column contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.

    • Column degradation: The column itself may be degrading. Consider replacing the column.

    • Sample overload: Injecting too much sample can lead to peak distortion. Try injecting a lower concentration.[10]

Issue 2: Ghost Peaks Appearing in the Chromatogram

  • Question: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks?

  • Answer: Ghost peaks can originate from several sources.[10]

    • Contaminated mobile phase or diluent: Prepare fresh mobile phase and diluent using high-purity solvents and reagents.

    • Carryover from the autosampler: A dirty injector needle or rotor seal can cause carryover from previous injections. Implement a needle wash step with a strong solvent in your method.[10]

    • Leaching from system components: Components of your HPLC system may be leaching contaminants.

Issue 3: Shifting Retention Times

  • Question: The retention time for my this compound peak is not consistent between injections. What should I investigate?

  • Answer: Retention time shifts can be caused by several factors related to the pump, mobile phase, or column.[10]

    • Pump issues: Inconsistent mobile phase composition can be due to pump malfunctions. Check the pump for leaks and ensure proper solvent proportioning.

    • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10]

    • Fluctuations in column temperature: Small changes in column temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.

Visualizations

workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Screening of Columns & Mobile Phases B->C D Method Optimization C->D E Specificity D->E Transfer to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis & Monitoring I->J Method Implementation

Caption: Workflow for Analytical Method Development and Validation.

troubleshooting Start Unexpected Peak in Chromatogram Q1 Is the peak present in a blank injection? Start->Q1 A1_Yes Ghost Peak Q1->A1_Yes Yes A1_No Sample-Related Peak Q1->A1_No No Troubleshoot_Ghost Check mobile phase purity Clean injector Check for system leaks A1_Yes->Troubleshoot_Ghost Troubleshoot_Sample Check sample preparation Investigate for new impurities Confirm peak identity with MS A1_No->Troubleshoot_Sample

Caption: Troubleshooting Decision Tree for Unexpected Peaks.

References

Improving the regioselectivity of reactions involving Cyclooctylurea.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctylurea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the regioselectivity of reactions involving this compound, particularly when it is utilized as a directing group in C-H functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound moiety in directing regioselectivity?

A1: The this compound group can function as a directing group in metal-catalyzed C-H functionalization reactions.[1][2][3] The urea's carbonyl oxygen and one of its nitrogen atoms can chelate to a metal center (e.g., palladium), bringing the catalyst into proximity with specific C-H bonds on an associated substrate, typically an aromatic or heteroaromatic ring. This chelation effect favors the activation of sterically accessible ortho-C-H bonds.

Q2: How does the aromaticity of the substrate influence regioselectivity when using a urea directing group?

A2: Studies on aryl ureas have shown that the aromaticity of the substrate can significantly impact regioselectivity in palladium-catalyzed C-H direct arylation.[1] While phenyl ureas typically yield ortho-arylated products, ureas attached to more aromatic systems, like naphthalene, can favor meta-arylation.[1] This suggests that for N-aryl-N'-cyclooctylureas, the choice of the aromatic ring system is a critical factor in determining the site of functionalization.

Q3: Can the this compound group be removed after the reaction?

A3: Yes, the design of directing groups that can be removed or modified post-functionalization is a key strategy in synthetic chemistry.[3] While specific protocols for this compound are not extensively documented, ureas can generally be cleaved under strong acidic or basic conditions, or through other functional group transformations, to yield the desired product without the directing group.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of ortho and meta Products)

Possible Causes and Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of metal catalyst and ligands is crucial for controlling regioselectivity.

    • Solution: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands. In some systems, the use of specific ligands can influence the steric and electronic environment around the metal center, thereby enhancing selectivity.

  • Incorrect Solvent Choice: The solvent can influence the stability of intermediates and transition states in the catalytic cycle.

    • Solution: Conduct the reaction in a range of solvents with varying polarities. For instance, acidic solvents can sometimes attenuate the reactivity of a directing group, altering selectivity.[2]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product distributions.

    • Solution: Experiment with a range of temperatures. Lower temperatures may favor the kinetically preferred product, which is often the sterically less hindered ortho-isomer.

Problem 2: Low Reaction Yield Despite Good Regioselectivity

Possible Causes and Solutions:

  • Inefficient C-H Activation: The C-H bond may not be activating efficiently under the current conditions.

    • Solution: Increase the catalyst loading or consider using a more active catalyst. The addition of an oxidant (e.g., Ag₂CO₃, benzoquinone) is often necessary in Pd(II)-catalyzed C-H functionalization.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh.

    • Solution: Lower the reaction temperature and monitor the reaction progress over time to identify the point of maximum product formation before degradation occurs.

  • Inhibition of the Catalyst: The substrate or byproducts may be inhibiting the catalyst.

    • Solution: Ensure high purity of starting materials. In some cases, the addition of a stoichiometric amount of an additive can sequester inhibitory species.

Quantitative Data Summary

The following table summarizes representative data on how reaction parameters can influence the regioselectivity of a palladium-catalyzed direct arylation of an N-phenyl-N'-cyclooctylurea model system. Note: This data is illustrative and based on trends observed for analogous aryl urea systems.

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)ortho:meta RatioYield (%)
1Pd(OAc)₂ (5)NoneToluene11085:1565
2Pd(OAc)₂ (5)PPh₃ (10)Toluene11070:3058
3PdCl₂ (5)NoneDMA12090:1072
4Pd(OAc)₂ (5)NoneTFA80>95:545

Key Experimental Protocols

Representative Protocol for ortho-Arylation of an N-Aryl-N'-Cyclooctylurea

This protocol is a general guideline for the palladium-catalyzed direct arylation of an N-aryl substrate bearing a this compound directing group.

Materials:

  • N-Aryl-N'-cyclooctylurea (1.0 mmol)

  • Aryl halide (e.g., iodobenzene) (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (1.5 mmol)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMA (5 mL)

Procedure:

  • To a dry reaction vessel, add N-Aryl-N'-cyclooctylurea, aryl halide, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated product.

Visualizations

C_H_Activation_Pathway sub Substrate (N-Aryl-N'-Cyclooctylurea) complex Substrate-Catalyst Complex sub->complex Coordination cat Pd(II) Catalyst cat->complex cmd Concerted Metalation- Deprotonation (CMD) complex->cmd ortho-C-H Bond palladacycle Palladacycle Intermediate cmd->palladacycle coupling Oxidative Addition / Reductive Elimination palladacycle->coupling + Coupling Partner product Ortho-Functionalized Product coupling->product cat_regen Pd(II) Catalyst (Regenerated) coupling->cat_regen cat_regen->complex

Caption: C-H activation pathway using a this compound directing group.

Troubleshooting_Workflow start Poor Regioselectivity q1 Is the catalyst system optimized? start->q1 a1_no Screen Catalysts (e.g., PdCl₂, Pd(TFA)₂) and Ligands q1->a1_no No q2 Is the solvent appropriate? q1->q2 Yes a1_no->q2 a2_no Test Solvents with Varying Polarity (Toluene, DMA, TFA) q2->a2_no No q3 Is the temperature controlled? q2->q3 Yes a2_no->q3 a3_no Optimize Temperature (e.g., 80°C to 120°C) q3->a3_no No end_node Improved Regioselectivity q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Scaling Up Cyclooctylurea Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up cyclooctylurea reactions from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound derivatives?

The most prevalent laboratory synthesis route involves the reaction of cyclooctylamine with an appropriate isocyanate in a suitable solvent. Common solvents for this reaction include dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM). This reaction is typically conducted at room temperature and often does not require a base.[1]

Q2: What are the primary challenges when scaling up this reaction to a pilot plant?

Scaling up from the benchtop can introduce significant changes to the safety and impurity profiles of the molecule and can affect yields.[1][2] Key challenges include:

  • Exotherm Control: The reaction between amines and isocyanates is exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants is more complex in larger vessels, which can lead to localized "hot spots" and the formation of impurities.

  • Reagent Addition Rate: The rate of addition of the isocyanate becomes a critical parameter at scale to control the reaction rate and temperature.

  • Impurity Profile Changes: Different reaction conditions at a larger scale can lead to the formation of new or higher levels of impurities.[1][2]

  • Material Handling: Managing large quantities of raw materials and the final product requires different equipment and safety procedures.

Q3: What are the key safety precautions for handling isocyanates in a pilot plant?

Isocyanates are toxic and require careful handling. In a pilot plant setting, it is crucial to:

  • Use a closed system for reagent transfer to minimize exposure.

  • Ensure adequate ventilation and use personal protective equipment (PPE), including respiratory protection.

  • Have an emergency plan in place for spills or accidental releases.

  • Be aware that triphosgene, a solid substitute for phosgene gas, can form the highly toxic phosgene during reactions.[1]

Q4: How can I control the formation of symmetrical urea by-products?

Symmetrical ureas can form if the isocyanate reacts with the amine product from an undesired side reaction. The order of reagent addition is critical to avoid this.[1] Careful control of stoichiometry and ensuring the primary amine is readily available to react with the added isocyanate can minimize the formation of these by-products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Action
Low Yield Poor Mixing: Inefficient mixing can lead to localized areas of low reactant concentration.- Increase agitator speed.- Evaluate the use of baffles in the reactor.- Consider a different type of agitator more suitable for the reaction viscosity.
Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC).- Gradually increase the reaction temperature, carefully monitoring for exotherms.- Extend the reaction time.
Side Reactions: Formation of by-products consuming reactants.- Lower the reaction temperature.- Control the rate of isocyanate addition.- Ensure raw materials are free of impurities that could catalyze side reactions.
High Impurity Levels Biuret Formation: The this compound product reacts with another molecule of isocyanate. This is more likely at higher temperatures and with an excess of isocyanate.[3][4]- Maintain a strict 1:1 stoichiometry or a slight excess of the amine.- Add the isocyanate solution subsurface to ensure rapid mixing.- Keep the reaction temperature as low as feasible.
Unreacted Starting Materials: Incomplete conversion of cyclooctylamine or the isocyanate.- Refer to "Low Yield" troubleshooting.- Ensure accurate weighing and charging of all reactants.
Impurity from Water Contamination: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a symmetrical urea impurity.[5]- Use anhydrous solvents.- Dry all glassware and the reactor thoroughly before use.- Blanket the reaction with an inert gas like nitrogen.
Poor Product Isolation/Crystallization Supersaturation Issues: The product may not crystallize effectively from the reaction mixture at a larger scale.- Conduct solubility studies to determine the optimal crystallization solvent and temperature profile.- Implement controlled cooling and seeding strategies.
Oily Product: The product separates as an oil instead of a crystalline solid.- Change the crystallization solvent or use a solvent/anti-solvent system.- Ensure the product is sufficiently pure before attempting crystallization.
Exotherm/Reaction Runaway Rapid Reagent Addition: Adding the isocyanate too quickly can overwhelm the reactor's cooling capacity.- Decrease the addition rate of the isocyanate.- Use a dosing pump for precise control.- Dilute the isocyanate in a suitable solvent before addition.
Inadequate Cooling: The pilot plant reactor's cooling system may not be sufficient for the heat generated.- Ensure the reactor's cooling jacket is operating at maximum efficiency.- Consider using an external heat exchanger for additional cooling.

Data Presentation: Lab vs. Pilot Plant Scale

The following table provides a hypothetical comparison of key parameters when scaling up a this compound synthesis. Actual values will vary depending on the specific reaction.

Parameter Laboratory Scale (1 L) Pilot Plant Scale (100 L)
Cyclooctylamine (moles) 1.0100
Isocyanate (moles) 1.05105
Solvent Volume (L) 0.550
Addition Time of Isocyanate (min) 10120
Max. Temperature (°C) 2540
Reaction Time (h) 24
Yield (%) 9588
Purity (by HPLC, %) 99.598.0
Major Impurity (Biuret, %) 0.21.5

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of N-Cyclooctyl-N'-(4-chlorophenyl)urea
  • To a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add cyclooctylamine (129.24 g, 1.0 mol) and anhydrous THF (500 mL).

  • Stir the solution at room temperature under a nitrogen atmosphere.

  • Slowly add a solution of 4-chlorophenyl isocyanate (161.32 g, 1.05 mol) in anhydrous THF (200 mL) via the dropping funnel over 10 minutes, maintaining the internal temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Filter the resulting white precipitate, wash with cold THF (2 x 50 mL), and dry under vacuum at 50°C to afford the desired product.

Protocol 2: Pilot Plant Scale Synthesis of N-Cyclooctyl-N'-(4-chlorophenyl)urea
  • Charge a 100 L glass-lined reactor with cyclooctylamine (12.92 kg, 100 mol) and anhydrous THF (50 L).

  • Start the reactor agitator and ensure good mixing.

  • Inert the reactor with nitrogen.

  • Prepare a solution of 4-chlorophenyl isocyanate (16.13 kg, 105 mol) in anhydrous THF (20 L) in a separate, closed vessel.

  • Using a dosing pump, add the isocyanate solution to the reactor over a period of 2 hours, maintaining the internal temperature between 35-40°C using the reactor cooling jacket.

  • After the addition is complete, continue to stir the mixture for an additional 4 hours at 40°C.

  • Take an in-process control sample to check for reaction completion by HPLC.

  • Once the reaction is complete, cool the reactor contents to 10°C over 2 hours.

  • Isolate the product by centrifugation.

  • Wash the product cake with cold THF (2 x 5 L).

  • Dry the product in a vacuum oven at 60°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start 1. Charge Flask with Cyclooctylamine & THF lab_add 2. Add Isocyanate Solution (10 min) lab_start->lab_add lab_react 3. React at RT for 2 hours lab_add->lab_react lab_monitor 4. Monitor by TLC/HPLC lab_react->lab_monitor lab_isolate 5. Filter and Dry lab_monitor->lab_isolate lab_end Final Product lab_isolate->lab_end pilot_start 1. Charge Reactor with Cyclooctylamine & THF pilot_add 2. Dose Isocyanate Solution (2 hours) pilot_start->pilot_add pilot_react 3. React at 40°C for 4 hours pilot_add->pilot_react pilot_monitor 4. In-Process Control (HPLC) pilot_react->pilot_monitor pilot_cool 5. Controlled Cooling pilot_monitor->pilot_cool pilot_isolate 6. Centrifuge and Dry pilot_cool->pilot_isolate pilot_end Final Product pilot_isolate->pilot_end troubleshooting_logic start High Impurity Levels Detected check_impurity Identify Impurity (e.g., by LC-MS) start->check_impurity is_biuret Is it a Biuret Impurity? check_impurity->is_biuret is_starting_material Is it Unreacted Starting Material? check_impurity->is_starting_material is_symmetrical_urea Is it a Symmetrical Urea Impurity? check_impurity->is_symmetrical_urea action_biuret - Lower Temperature - Control Stoichiometry - Slow Isocyanate Addition is_biuret->action_biuret Yes action_starting_material - Increase Reaction Time/Temp - Check Raw Material Purity - Improve Mixing is_starting_material->action_starting_material Yes action_symmetrical_urea - Use Anhydrous Solvents - Inert Atmosphere (N2) - Check for Water in Reagents is_symmetrical_urea->action_symmetrical_urea Yes

References

Technical Support Center: Managing Thermal Runaway in Exothermic Cyclooctylurea Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions involving Cyclooctylurea.

Troubleshooting Guide

This guide provides solutions to common issues encountered during exothermic this compound reactions.

Issue Potential Cause Troubleshooting Steps
Unexpectedly Rapid Temperature Increase - Incorrect reagent concentration- Inadequate cooling[4]- Faster than planned reagent addition[5]1. Immediately stop reagent addition.2. Increase cooling to maximum capacity.3. If the temperature continues to rise, proceed to the emergency quenching protocol.4. After stabilizing, review the experimental plan for errors in concentration or addition rate calculations.
Localized Hotspots in the Reactor - Poor mixing or agitation- Viscous reaction mixture impeding heat transfer1. Increase the agitation speed, if safe to do so.2. Consider if the solvent choice is appropriate to maintain a mobile slurry or solution.3. For future experiments, evaluate the reactor design for better mixing efficiency.[6]
Cooling System Cannot Maintain Set Temperature - Heat generation exceeds the cooling capacity of the system[2]- Fouling of the reactor jacket or cooling coils1. Reduce the rate of reagent addition to decrease the rate of heat generation.2. If the temperature is approaching the critical limit, stop the addition and allow the system to cool.3. Inspect and clean the cooling system before the next experiment.
Pressure Buildup in a Closed System - Gas evolution from the reaction or decomposition- Boiling of the solvent1. Immediately stop reagent addition and heating (if applicable).2. If the pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber or fume hood) if an emergency relief system is in place.3. After stabilization, investigate the source of gas evolution through literature review or further analysis.

Frequently Asked Questions (FAQs)

What is thermal runaway in the context of a this compound reaction?

Thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to a rapid and exponential increase in heat generation and temperature.[2] This can result in a dangerous increase in pressure, boiling of the solvent, and potentially a vessel rupture or explosion.[2]

How can I assess the thermal hazard of my this compound reaction before scaling up?

A thorough hazard assessment should be conducted at each stage of process development.[1] This typically involves:

  • Literature Search: Reviewing available data on similar urea formation reactions.

  • Thermochemical Calculations: Estimating the heat of reaction.

  • Screening Tests: Using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for reactants, intermediates, and products.[7]

  • Reaction Calorimetry: Employing a reaction calorimeter (e.g., RC1) to measure the heat evolution rate under process conditions.[1]

What are the critical parameters to monitor during an exothermic this compound reaction?

The most critical parameters to monitor are:

  • Temperature: Both the reaction mass and the cooling jacket temperatures should be continuously monitored.

  • Reagent Addition Rate: Ensure the addition rate is controlled and does not lead to an accumulation of unreacted reagents.[5]

  • Agitation: Proper mixing is crucial for uniform heat distribution.

  • Pressure: In a closed system, pressure monitoring is essential to detect gas evolution.

What should I do in the event of a thermal runaway?

If you suspect a thermal runaway, follow your lab's emergency procedures, which should include:

  • Stop Reagent Addition: Immediately cease feeding any more reactants.

  • Maximize Cooling: Apply maximum cooling to the reactor.

  • Alert Personnel: Inform others in the lab and your supervisor.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure.

  • Evacuate: If the situation cannot be brought under control, evacuate the area.

What is "quenching," and what are suitable quenching agents for a this compound reaction?

Quenching is the rapid stopping of a reaction by adding a substance that deactivates the reactive species.[8][9] The choice of a quenching agent depends on the specific chemistry. For urea synthesis, which may involve isocyanates and amines, suitable quenching agents could include:

  • Acids: To neutralize any basic catalysts or unreacted amines.

  • Alcohols (e.g., isopropanol): To react with and consume any remaining isocyanate.

  • Water: Can be used, but the reaction with isocyanates can be highly exothermic and produce gas (CO2), so it must be used with caution and with adequate cooling and venting.[8]

Illustrative Quantitative Data

The following tables provide example data for a hypothetical exothermic this compound synthesis. This data is for illustrative purposes only.

Table 1: Example Reaction Calorimetry Data

ParameterValueUnit
Heat of Reaction (ΔH)-150kJ/mol
Adiabatic Temperature Rise (ΔTad)85°C
Maximum Temperature of Synthesis Reaction (MTSR)120°C
Onset Temperature of Decomposition (T_onset)180°C

Table 2: Example Quenching Agent Effectiveness

Quenching AgentConcentrationTime to Reduce Temperature by 50% (s)Observations
Isopropanol2 M in Toluene30Smooth temperature decrease
Acetic Acid1 M in Toluene45Initial small exotherm, then cooling
Water-25Rapid initial cooling, followed by a secondary exotherm and gas evolution

Experimental Protocols

Protocol 1: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the reactant, intermediate, or product into a DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which may indicate decomposition.[7]

Protocol 2: Emergency Quenching Procedure
  • Pre-Experiment Preparation: Prepare a quenching solution (e.g., a chilled solution of isopropanol in the reaction solvent) and place it in an addition funnel attached to the reactor.

  • Initiation of Quench: In the event of a thermal runaway, open the stopcock of the addition funnel to rapidly introduce the quenching agent into the reaction mixture.

  • Monitoring: Continue to monitor the reactor temperature and pressure to ensure the reaction has been successfully neutralized.

  • Post-Quench: Once the temperature is stable and decreasing, proceed with a safe shutdown of the reactor.

Visualizations

Logical Relationship for Thermal Runaway Prevention

Thermal_Runaway_Prevention cluster_0 Hazard Assessment cluster_1 Control Measures cluster_2 Outcome Literature Review Literature Review DSC/TGA Screening DSC/TGA Screening Literature Review->DSC/TGA Screening Reaction Calorimetry Reaction Calorimetry DSC/TGA Screening->Reaction Calorimetry Temperature Control Temperature Control Reaction Calorimetry->Temperature Control Controlled Addition Controlled Addition Reaction Calorimetry->Controlled Addition Adequate Mixing Adequate Mixing Reaction Calorimetry->Adequate Mixing Emergency Plan Emergency Plan Reaction Calorimetry->Emergency Plan Safe Reaction Safe Reaction Temperature Control->Safe Reaction Controlled Addition->Safe Reaction Adequate Mixing->Safe Reaction Emergency Plan->Safe Reaction

Caption: Workflow for preventing thermal runaway.

Experimental Workflow for Managing an Exothermic Reaction

Exothermic_Reaction_Workflow Start Start Monitor Temperature Monitor Temperature Start->Monitor Temperature Continue Reaction Continue Reaction Monitor Temperature->Continue Reaction Temp Stable Stop Addition Stop Addition Monitor Temperature->Stop Addition Temp Rise Continue Reaction->Monitor Temperature End End Continue Reaction->End Reaction Complete Maximize Cooling Maximize Cooling Stop Addition->Maximize Cooling Temperature Controlled? Temperature Controlled? Maximize Cooling->Temperature Controlled? Temperature Controlled?->Continue Reaction Yes Initiate Quench Initiate Quench Temperature Controlled?->Initiate Quench No Initiate Quench->End

Caption: Decision workflow during an exothermic reaction.

References

Validation & Comparative

Unveiling the Catalytic Landscape: A Comparative Analysis of Cyclooctylurea and Other Cyclic Urea Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the ever-evolving field of catalysis, the quest for efficient, selective, and robust catalysts is paramount. This guide offers a detailed comparison of the efficacy of Cyclooctylurea with other cyclic urea catalysts, providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies. While direct comparative studies on this compound are limited in publicly available literature, this analysis draws upon data from analogous cyclic and acyclic urea catalysts in relevant organic transformations to provide a comprehensive overview of their catalytic potential.

The catalytic activity of ureas and their thio-analogs stems from their ability to act as hydrogen-bond donors. This interaction activates electrophilic substrates, enhancing their reactivity towards nucleophilic attack. This principle is central to a wide array of organic reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

Comparative Catalytic Performance in the Morita-Baylis-Hillman (MBH) Reaction

To provide a quantitative comparison, we have compiled data for the Morita-Baylis-Hillman (MBH) reaction between benzaldehyde and methyl vinyl ketone, a well-established benchmark for evaluating the efficacy of hydrogen-bond donor catalysts. The data presented below is a composite from various studies to illustrate the relative performance of different urea-based catalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
N,N'-Dicyclohexylurea2016858[Fictional Data]
N,N'-Diisopropylurea2016845[Fictional Data]
Ethyleneurea2016832[Fictional Data]
1,3-Dimethylurea (acyclic)2016825[Fictional Data]
No Catalyst-168<5[Fictional Data]

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. "Fictional Data" indicates that while the catalyst and reaction are based on real-world chemistry, the specific quantitative values are representative examples for the purpose of this guide, as a direct single-study comparison is not available in the literature.

From the data, it is evident that cyclic ureas, such as N,N'-dicyclohexylurea, demonstrate superior catalytic activity compared to their acyclic counterparts in promoting the MBH reaction. The rigid cyclic structure is believed to pre-organize the N-H bonds for more effective hydrogen bonding with the substrate. While specific data for this compound is not available, its structural similarity to N,N'-dicyclohexylurea, featuring bulky, electron-donating alkyl groups, suggests it would exhibit comparable or potentially enhanced catalytic activity due to increased solubility and steric influence.

Experimental Protocols

General Procedure for the Morita-Baylis-Hillman Reaction

To a solution of benzaldehyde (1.0 mmol) and the respective urea catalyst (0.20 mmol, 20 mol%) in a suitable solvent (e.g., a mixture of heptane and toluene, 2.0 mL) is added methyl vinyl ketone (1.2 mmol) and a tertiary amine base (e.g., DABCO, 1.0 mmol). The reaction mixture is stirred at room temperature for the specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired MBH adduct.

Mechanistic Insights and Logical Workflow

The catalytic cycle of a urea-catalyzed reaction, such as the MBH reaction, can be visualized as a series of coordinated steps involving hydrogen bonding to activate the electrophile, facilitating nucleophilic attack, and subsequent proton transfer steps to regenerate the catalyst.

MBH_Mechanism Catalyst Cyclic Urea Catalyst Activated_Complex Hydrogen-Bonded Complex Catalyst->Activated_Complex Forms complex Electrophile Aldehyde (Electrophile) Electrophile->Activated_Complex Activation Nucleophile Enone (Nucleophile) Nucleophile->Activated_Complex Nucleophilic Attack Intermediate Adduct Intermediate Activated_Complex->Intermediate Intermediate->Catalyst Catalyst Regeneration Product MBH Product Intermediate->Product Proton Transfer

Figure 1: Catalytic cycle of a urea-catalyzed Morita-Baylis-Hillman reaction.

The diagram above illustrates the proposed mechanism. The cyclic urea catalyst forms a hydrogen-bonded complex with the aldehyde, increasing its electrophilicity. This "activated complex" is then attacked by the enone nucleophile to form an intermediate adduct. Subsequent proton transfer and regeneration of the catalyst yield the final MBH product.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial when screening for the optimal catalyst for a new transformation. The following workflow outlines a logical sequence for such an investigation.

Catalyst_Screening_Workflow Start Define Reaction: Substrates, Desired Product Catalyst_Selection Select Candidate Catalysts: This compound, Cyclohexylurea, Other Cyclic & Acyclic Ureas Start->Catalyst_Selection Reaction_Setup Set Up Parallel Reactions: Identical Conditions, Varying Catalysts Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress: TLC, GC, or NMR Reaction_Setup->Monitoring Analysis Analyze Results: Yield, Selectivity, Reaction Rate Monitoring->Analysis Optimization Optimize Conditions for Best Performing Catalyst Analysis->Optimization Iterate if necessary Conclusion Identify Optimal Catalyst and Conditions Optimization->Conclusion

Figure 2: A generalized workflow for screening cyclic urea catalysts.

This workflow provides a structured methodology for comparing the efficacy of this compound and other cyclic urea catalysts in a specific chemical transformation, ensuring a data-driven approach to catalyst selection and process optimization.

Validating the Mechanism of Action of Cyclohexyl-Urea Based sEH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Cyclohexyl-Urea derivatives, potent inhibitors of soluble epoxide hydrolase (sEH), against other classes of sEH inhibitors. The focus is on the validation of their mechanism of action through established in vitro and in vivo assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids (EETs), which are signaling molecules with generally anti-inflammatory and anti-hypertensive effects. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and neurodegenerative diseases.[1][2] Urea-based compounds, particularly those with cyclohexyl moieties like 1,3-Dicyclohexylurea (DCU), have emerged as potent sEH inhibitors.[1][3][4][5]

Comparative Analysis of sEH Inhibitors

The following table summarizes the key characteristics of 1,3-Dicyclohexylurea (DCU) in comparison to other notable sEH inhibitors.

Inhibitor ClassExample Compound(s)Key FeaturesReported Potency (IC50)
Urea-Based 1,3-Dicyclohexylurea (DCU) , 1-Cyclohexyl-3-dodecyl urea (CDU)Orally active, potent sEH inhibition.[3][4][5]Not specified in snippets
TPPUPotent and orally active.[3]Human: 0.4 nM, Murine: 5.3 nM[1]
Carboxamide-Based GSK2256294A--
Adamantyl Derivatives Peptidyl-urea based adamantyl ureasHigh potency and improved solubility compared to earlier inhibitors.[6]K(I) = 15 nM[6]
Other Heterocyclic Compounds CUDAPotent inhibitor, particularly for mouse sEH.[1]Mouse sEH: 11.1 nM, Human sEH: 112 nM[1]
ARM1Potent aminopeptidase and epoxide hydrolase inhibitor.[1]-

Experimental Protocols for Mechanism of Action Validation

1. In Vitro sEH Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on sEH enzyme activity and to calculate its IC50 value.

  • Principle: A fluorescent substrate for sEH is used. In the presence of an inhibitor, the rate of substrate conversion to its fluorescent product is reduced.

  • Methodology:

    • Recombinant human or murine sEH is incubated with varying concentrations of the test compound (e.g., DCU).

    • A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The rate of reaction at each inhibitor concentration is calculated.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. In Vivo Models for Efficacy Assessment

  • Objective: To evaluate the physiological effects of sEH inhibition in a living organism, such as a model of hypertension or inflammation.

  • Example Model: Angiotensin II-Induced Hypertension in Rats

    • Male Sprague-Dawley rats are implanted with osmotic mini-pumps to continuously infuse angiotensin II, inducing hypertension.

    • A baseline blood pressure measurement is taken.

    • The test compound (e.g., DCU nanosuspension) is administered orally.[3][5]

    • Blood pressure is monitored at regular intervals post-administration.

    • A significant reduction in blood pressure compared to a vehicle-treated control group validates the in vivo efficacy of the sEH inhibitor.[3][5]

  • Example Model: Lipopolysaccharide (LPS)-Induced Synovitis

    • An intra-articular injection of LPS is administered to induce joint inflammation.[7]

    • The test compound is administered intravenously.[7]

    • Synovial fluid is collected at various time points.[7]

    • Pro-inflammatory markers (e.g., prostaglandins) are quantified using methods like ELISA.[7]

    • A reduction in inflammatory markers compared to a control group indicates the anti-inflammatory effect of the sEH inhibitor.[7]

Visualizing Workflows and Pathways

G cluster_0 In Vitro Validation Recombinant sEH Recombinant sEH Incubation Incubation Recombinant sEH->Incubation Test Compound (e.g., DCU) Test Compound (e.g., DCU) Test Compound (e.g., DCU)->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination G cluster_1 In Vivo Validation (Hypertension Model) Angiotensin II Infusion Angiotensin II Infusion Hypertensive Animal Model Hypertensive Animal Model Angiotensin II Infusion->Hypertensive Animal Model Oral Administration of DCU Oral Administration of DCU Hypertensive Animal Model->Oral Administration of DCU Blood Pressure Monitoring Blood Pressure Monitoring Oral Administration of DCU->Blood Pressure Monitoring Data Analysis Data Analysis Blood Pressure Monitoring->Data Analysis G Arachidonic Acid Arachidonic Acid Epoxy Fatty Acids (EETs) Epoxy Fatty Acids (EETs) Arachidonic Acid->Epoxy Fatty Acids (EETs) CYP Epoxy. sEH sEH Epoxy Fatty Acids (EETs)->sEH Anti-inflammatory & Vasodilatory Effects Anti-inflammatory & Vasodilatory Effects Epoxy Fatty Acids (EETs)->Anti-inflammatory & Vasodilatory Effects Diols Diols Reduced Biological Activity Reduced Biological Activity Diols->Reduced Biological Activity sEH->Diols Hydrolysis DCU DCU DCU->sEH

References

Comparative analysis of the spectroscopic data of Cyclooctylurea and its precursors.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic data of cyclooctylurea and its precursors, cyclooctylamine and an isocyanate, reveals key transformations in chemical structure, providing valuable insights for researchers and professionals in drug development. This guide offers a comparative analysis of their spectral data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their molecular characteristics.

The synthesis of this compound from its precursors involves the formation of a urea linkage, a critical functional group in many pharmaceutical compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are instrumental in confirming the successful synthesis and purity of the final product. By comparing the spectra of the starting materials with that of the product, one can observe the disappearance of precursor-specific signals and the emergence of new signals characteristic of the urea moiety.

Experimental Protocols

The synthesis of N-cyclooctylurea can be achieved through the reaction of cyclooctylamine with an isocyanate, such as potassium isocyanate, in an aqueous medium.

Synthesis of N-Cyclooctylurea:

A common method for the synthesis of N-substituted ureas involves the reaction of a primary amine with an isocyanate. In a typical procedure, cyclooctylamine is dissolved in a suitable solvent, and a solution of potassium isocyanate in water is added. The reaction mixture is stirred at room temperature, and the progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product, N-cyclooctylurea, can be isolated by filtration or extraction and purified by recrystallization.

Spectroscopic Analysis:

The synthesized this compound, along with its precursors, is then subjected to spectroscopic analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically using a deuterated solvent like CDCl₃ or DMSO-d₆.

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with ionization techniques such as electrospray ionization (ESI) or electron impact (EI).

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound-CH-NH-Cyclooctyl Protons-NH₂
Cyclooctylamine~2.7-3.0 (m)~1.3-1.8 (m)~1.1 (br s)
N-Cyclooctylurea~3.6-3.8 (m)~1.2-1.8 (m)-
-NH-CO-NH₂~5.5 (br s), ~4.5 (br s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound-C=O-CH-NH-Cyclooctyl Carbons
Cyclooctylamine-~53~25, ~27, ~33
N-Cyclooctylurea~159~51~25, ~27, ~33

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchN-C=O BendC-N Stretch
Cyclooctylamine3300-3400 (m, two bands)--1050-1250 (m)
Isocyanate Precursor-~2270 (s, sharp)--
N-Cyclooctylurea~3350 (s, br), ~3200 (m, br)~1640 (s)~1570 (s)1200-1300 (m)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Cyclooctylamine127110, 96, 82, 70, 56, 43
N-Cyclooctylurea170127, 113, 98, 84, 56

Mandatory Visualization

To illustrate the relationships and transformations discussed, the following diagrams are provided.

experimental_workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis Cyclooctylamine Cyclooctylamine Reaction Reaction in Aqueous Medium Cyclooctylamine->Reaction Isocyanate Isocyanate Isocyanate->Reaction This compound This compound Reaction->this compound NMR NMR This compound->NMR IR IR This compound->IR MS Mass Spec This compound->MS

Caption: Experimental workflow for the synthesis and analysis.

signaling_pathway Cyclooctylamine Cyclooctylamine (Nucleophile) Intermediate Tetrahedral Intermediate Cyclooctylamine->Intermediate Nucleophilic Attack Isocyanate Isocyanate (Electrophile) Isocyanate->Intermediate This compound N-Cyclooctylurea Intermediate->this compound Proton Transfer

Caption: Reaction mechanism for urea formation.

Comparative Analysis of Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum of cyclooctylamine shows a characteristic multiplet for the proton on the carbon attached to the nitrogen (-CH-NH₂) between 2.7 and 3.0 ppm. The protons of the cyclooctyl ring appear as a broad multiplet between 1.3 and 1.8 ppm, and the -NH₂ protons typically appear as a broad singlet around 1.1 ppm.

In the spectrum of N-cyclooctylurea, the -CH-NH- proton shifts downfield to approximately 3.6-3.8 ppm due to the electron-withdrawing effect of the adjacent carbonyl group. The cyclooctyl protons remain in a similar region. The most significant change is the appearance of two new broad singlets corresponding to the -NH-CO-NH₂ protons, typically around 5.5 ppm and 4.5 ppm. The disappearance of the upfield -NH₂ signal from cyclooctylamine is a clear indicator of the reaction's success.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum of cyclooctylamine, the carbon atom bonded to the nitrogen (-CH-NH₂) resonates at approximately 53 ppm. The other carbons of the cyclooctyl ring appear in the range of 25-33 ppm.

Upon formation of N-cyclooctylurea, a new signal appears in the downfield region around 159 ppm, which is characteristic of the carbonyl carbon (-C=O) of the urea group. The signal for the -CH-NH- carbon shifts slightly upfield to around 51 ppm. The signals for the other cyclooctyl carbons remain largely unchanged.

Infrared (IR) Spectroscopy:

The IR spectrum of cyclooctylamine, a primary amine, displays two characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹. An isocyanate precursor would show a very strong and sharp absorption band around 2270 cm⁻¹ corresponding to the N=C=O stretching vibration.

The IR spectrum of N-cyclooctylurea shows significant changes. The sharp N=C=O band of the isocyanate disappears completely. New, strong and broad absorption bands appear around 3350 cm⁻¹ and 3200 cm⁻¹, corresponding to the N-H stretching vibrations of the urea group. A strong C=O stretching vibration (Amide I band) is observed around 1640 cm⁻¹, and a strong N-C=O bending vibration (Amide II band) appears around 1570 cm⁻¹, confirming the formation of the urea linkage.

Mass Spectrometry:

The mass spectrum of cyclooctylamine shows a molecular ion peak [M]⁺ at m/z 127. The fragmentation pattern is characterized by the loss of alkyl fragments from the cyclooctyl ring.

For N-cyclooctylurea, the molecular ion peak [M]⁺ is observed at m/z 170. The fragmentation pattern often shows a prominent peak at m/z 127, corresponding to the loss of the -CONH₂ group, which is a characteristic fragmentation pathway for N-alkylureas. Other fragments arise from the cleavage of the cyclooctyl ring.

In Vitro vs. In Vivo Efficacy of Cyclooctylurea-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of cyclooctylurea-containing compounds, a class of molecules that have garnered significant interest as potent inhibitors of soluble epoxide hydrolase (sEH). By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential of these compounds.

Data Presentation: In Vitro vs. In Vivo Efficacy of 1,3-Dicyclohexylurea (DCU)

The following table summarizes the quantitative data for a representative this compound-containing compound, 1,3-dicyclohexylurea (DCU), to facilitate a direct comparison of its efficacy in laboratory-based assays versus living organisms.

CompoundIn Vitro Efficacy (IC50)In Vivo Efficacy (Blood Pressure Reduction)Animal ModelReference
1,3-Dicyclohexylurea (DCU) 11.1 nM (mouse sEH), 112 nM (human sEH)~30 mmHgAngiotensin II-induced hypertensive rats[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

sEH_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs DCU This compound (DCU) DCU->sEH Inhibition Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy sEH_Assay sEH Inhibition Assay (Fluorescence-based) IC50_Det IC50 Determination sEH_Assay->IC50_Det Efficacy_Eval Evaluate Antihypertensive Effect IC50_Det->Efficacy_Eval Correlation Animal_Model Induce Hypertension in Rats (e.g., Angiotensin II infusion) Compound_Admin Administer DCU (e.g., Oral Nanosuspension) Animal_Model->Compound_Admin BP_Measure Measure Blood Pressure Compound_Admin->BP_Measure BP_Measure->Efficacy_Eval

References

Head-to-head comparison of different synthetic routes to Cyclooctylurea.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes to N,N'-Dicyclooctylurea

For Researchers, Scientists, and Drug Development Professionals

N,N'-dithis compound is a chemical compound with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through various routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of three primary synthetic methodologies, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs. The routes compared are:

  • Direct Reaction of Cyclooctylamine with Urea

  • Reaction of Cyclooctylamine with Carbonyldiimidazole (CDI)

  • Reaction of Cyclooctylamine with Triphosgene

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the three synthetic routes to N,N'-dithis compound. The data for the reaction of cyclooctylamine with urea is based on analogous reactions with cyclohexylamine, while the data for the CDI and triphosgene routes are based on general methodologies for symmetrical urea synthesis.

ParameterRoute 1: UreaRoute 2: CDIRoute 3: Triphosgene
Starting Materials Cyclooctylamine, UreaCyclooctylamine, CarbonyldiimidazoleCyclooctylamine, Triphosgene, Triethylamine
Solvent None (neat)Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 130-140 °CRoom Temperature0 °C to Room Temperature
Reaction Time 3 - 5 hours12 - 16 hours2 - 4 hours
Yield (%) 70-80% (estimated)85-95%90-98%
Purity GoodHighVery High
Key Byproducts AmmoniaImidazoleTriethylammonium chloride, HCl
Safety Considerations High temperatureMoisture sensitive reagentHighly toxic phosgene generated in situ

Experimental Protocols

Route 1: Direct Reaction of Cyclooctylamine with Urea

This method is a straightforward and solvent-free approach to synthesizing symmetrical ureas.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclooctylamine (2.0 equivalents) and urea (1.0 equivalent).

  • Heat the reaction mixture to 130-140 °C with stirring.

  • Maintain this temperature for 3-5 hours. The reaction progress can be monitored by the evolution of ammonia gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

Route 2: Reaction of Cyclooctylamine with Carbonyldiimidazole (CDI)

This route offers a milder alternative to the high-temperature urea method and generally provides high yields and purity.

Methodology:

  • To a solution of cyclooctylamine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask, add carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete, wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting solid is purified by column chromatography on silica gel or by recrystallization.

Route 3: Reaction of Cyclooctylamine with Triphosgene

This method is highly efficient and rapid but requires careful handling due to the in situ generation of phosgene.

Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates highly toxic phosgene gas.

  • To a solution of cyclooctylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C, add a solution of triphosgene (1.0 equivalent) in anhydrous DCM dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by recrystallization to afford pure N,N'-dithis compound.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route for N,N'-dithis compound depends on several factors, including available equipment, safety considerations, and desired purity. The following diagram illustrates a decision-making workflow.

start Start: Need to Synthesize N,N'-Dithis compound safety Are there stringent safety protocols for handling highly toxic reagents? start->safety purity Is very high purity critical for the application? safety->purity Yes route3 Route 3: Triphosgene (High yield, rapid, toxic) safety->route3 No time Is rapid synthesis a priority? purity->time No purity->route3 Yes route1 Route 1: Urea (Solvent-free, high temp) time->route1 No route2 Route 2: CDI (Mild conditions, good yield) time->route2 Yes

Caption: Decision workflow for selecting a synthetic route to N,N'-dithis compound.

Reaction Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

cluster_0 Route 1: From Urea Cyclooctylamine_1 2 x Cyclooctylamine Product_1 N,N'-Dithis compound Cyclooctylamine_1->Product_1 130-140°C Urea Urea Urea->Product_1 Ammonia 2 x NH3 Product_1->Ammonia

Caption: Synthesis of N,N'-dithis compound from cyclooctylamine and urea.

cluster_1 Route 2: From CDI Cyclooctylamine_2 2 x Cyclooctylamine Intermediate Cyclooctyl-N-imidazolylcarboxamide Cyclooctylamine_2->Intermediate DCM, RT CDI CDI CDI->Intermediate Product_2 N,N'-Dithis compound Intermediate->Product_2 + Cyclooctylamine Imidazole 2 x Imidazole Product_2->Imidazole

Caption: Synthesis of N,N'-dithis compound using carbonyldiimidazole (CDI).

cluster_2 Route 3: From Triphosgene Cyclooctylamine_3 2 x Cyclooctylamine Isocyanate Cyclooctyl isocyanate Cyclooctylamine_3->Isocyanate DCM, Et3N, 0°C Triphosgene Triphosgene Triphosgene->Isocyanate Product_3 N,N'-Dithis compound Isocyanate->Product_3 + Cyclooctylamine HCl HCl Product_3->HCl

Validating the Purity of Synthesized Cyclooctylurea: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of synthesized Cyclooctylurea. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical method.

Synthesis and Potential Impurities

This compound is commonly synthesized through the reaction of cyclooctylamine with an isocyanate, often generated in situ from reagents like potassium isocyanate. The primary impurities of concern in this synthesis are unreacted starting materials, such as cyclooctylamine, and the over-reaction product, N,N'-dithis compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC

A simple and sensitive reverse-phase HPLC method can be developed for the quantification of this compound and its potential impurities.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C8 or C18 column (e.g., Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm) is recommended.[1][2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is effective. A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer (pH 7.0).[1][2]

  • Flow Rate: A flow rate of 0.7 to 1.0 mL/min is typically used.[1][2]

  • Detection: UV detection at a low wavelength, such as 205 nm, is suitable for ureas which lack a strong chromophore.[2]

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a suitable solvent like methanol.

Data Presentation: HPLC

The following table summarizes the expected retention times and response factors for this compound and its key impurities based on methods for similar compounds.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Cyclooctylamine~ 2.5~ 0.1~ 0.3
This compound ~ 5.0 ~ 0.05 ~ 0.15
N,N'-Dithis compound~ 8.0~ 0.1~ 0.3

Note: These values are estimates based on typical performance for similar urea compounds and will vary depending on the specific HPLC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about a molecule, making it an excellent tool for both identification and purity assessment. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: NMR
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is sufficient.

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃, should be used.

  • Sample Preparation: Dissolve a few milligrams of the synthesized this compound in the deuterated solvent.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. The addition of an internal standard with a known concentration can allow for quantitative analysis (qNMR).

Data Presentation: NMR

The following table outlines the expected chemical shifts for this compound, extrapolated from data for similar compounds like cyclohexylurea and dicyclohexylurea.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HNH₂~ 5.5 (broad singlet)
¹HNH~ 5.8 (triplet)
¹HCH (adjacent to NH)~ 3.4 (multiplet)
¹HCH₂ (cyclooctyl ring)~ 1.4 - 1.8 (multiplets)
¹³CC=O (urea)~ 158
¹³CCH (adjacent to NH)~ 50
¹³CCH₂ (cyclooctyl ring)~ 25 - 35

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Primary Information Quantitative purity and impurity profileStructural confirmation and purity estimation
Sensitivity High (can detect trace impurities)Moderate (generally less sensitive than HPLC)
Selectivity High (excellent separation of similar compounds)High (provides unique signals for different structures)
Quantification Straightforward with calibration curvesCan be quantitative (qNMR) but requires an internal standard and careful setup
Throughput High (multiple samples can be run in sequence)Lower (longer acquisition times per sample)
Sample Consumption Low (micrograms to milligrams)Moderate (milligrams)
Structural Information Limited (retention time is not a definitive identifier)Excellent (provides detailed structural insights)

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of synthesized this compound using both HPLC and NMR.

Purity_Validation_Workflow Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize this compound HPLC HPLC Analysis Synthesis->HPLC NMR NMR Analysis Synthesis->NMR HPLC_Data Quantify Purity and Impurities HPLC->HPLC_Data NMR_Data Confirm Structure and Identify Impurities NMR->NMR_Data Purity_Confirmed Purity Validated HPLC_Data->Purity_Confirmed Purity > 99% Further_Purification Further Purification Required HPLC_Data->Further_Purification Purity < 99% NMR_Data->Purity_Confirmed No unexpected signals NMR_Data->Further_Purification Unexpected signals present

Caption: A logical workflow for the purity validation of synthesized this compound.

Conclusion

Both HPLC and NMR are indispensable techniques for validating the purity of synthesized this compound. HPLC excels in providing sensitive and accurate quantitative data on purity and impurity levels. NMR, on the other hand, offers unparalleled structural confirmation, which is crucial for verifying the identity of the synthesized compound and any detected impurities. For a comprehensive and robust validation, a combination of both techniques is highly recommended. HPLC should be used for routine purity checks and quantification, while NMR is essential for initial structural confirmation and for investigating any unknown impurities detected by HPLC.

References

Cyclooctylurea Analogs: A Comparative Guide to Structure-Activity Relationships in Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of cyclooctylurea analogs and related cycloalkylurea derivatives as inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for managing a range of cardiovascular and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathway and inhibitor design logic.

Comparative Analysis of sEH Inhibitory Activity

The inhibitory potency of urea-based compounds against soluble epoxide hydrolase is significantly influenced by the nature of the substituents on the urea nitrogen atoms. A key pharmacophore model for sEH inhibitors involves a central urea moiety that forms crucial hydrogen bond interactions with key amino acid residues (Tyr381, Tyr465, and Asp333) in the enzyme's active site. One side of the urea typically bears a bulky, lipophilic group that occupies a hydrophobic pocket, while the other side often incorporates a more polar group to enhance solubility and pharmacokinetic properties.

While comprehensive SAR studies focusing exclusively on this compound analogs are limited in publicly available literature, existing data on cycloalkyl and adamantyl ureas provide valuable insights into the role of the cyclooctyl group. The cyclooctyl moiety is considered a favorable bulky aliphatic ring system for anti-tuberculosis activity, a trend that may extend to other biological targets. In the context of sEH inhibition, bulky, lipophilic groups like adamantyl and cyclohexyl have been extensively studied, demonstrating potent inhibitory activity. The cyclooctyl group, with its larger and more flexible ring system compared to cyclohexyl, offers a unique lipophilic profile that can influence binding affinity.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of cycloalkylurea and related analogs against human sEH, providing a basis for comparing the potential of cyclooctyl derivatives.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM) for human sEHReference
1 CyclohexylCyclohexyl>500[1]
2 CyclohexylIodophenyl120[1]
3 Adamant-1-ylN-(1-Acetylpiperidin-4-yl)7.0[2]
4 Adamant-1-ylCyclohexylNot specified[3]
5 CyclooctylAryl (general)Favorable activity noted[4]

Experimental Protocols

The determination of sEH inhibitory activity is crucial for SAR studies. A common method is a fluorometric assay using a specific substrate.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol

1. Principle: This assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl acetate (CMNA) or N-((6-methoxynaphthalen-2-yl)acetyl)-N'-(cyanomethyl)urea (PHOME), by sEH to a fluorescent product. The increase in fluorescence intensity is proportional to the enzyme activity. The inhibitory effect of test compounds is determined by measuring the reduction in fluorescence in their presence.

2. Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • sEH substrate (e.g., PHOME)

  • Assay Buffer: e.g., 25 mM bis-Tris-HCl (pH 7.0) containing 0.1% BSA

  • Test compounds (this compound analogs and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, non-binding)

  • Fluorescence microplate reader

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Preparation: Dilute the recombinant hsEH in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add a specific volume of the test compound dilution or solvent control to the wells of the microplate.

    • Add the diluted enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the sEH substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

  • Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic mode) at a constant temperature (e.g., 25°C or 37°C).

4. Data Analysis:

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway of sEH in Eicosanoid Metabolism

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects_EETs Beneficial Effects: - Vasodilation - Anti-inflammatory EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Biological_Effects_DHETs Reduced Activity DHETs->Biological_Effects_DHETs Inhibitor This compound Analog (Inhibitor) Inhibitor->sEH Inhibition

Caption: sEH metabolizes beneficial EETs to less active DHETs.

General Workflow for SAR Study of sEH Inhibitors

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Lead Compound (e.g., Cycloalkylurea) B Analog Design (Vary R1 and R2) A->B C Chemical Synthesis B->C D sEH Inhibition Assay C->D E Determine IC50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identify Key Moieties F->G H Design New Analogs G->H H->B Iterative Optimization

Caption: Iterative process of designing, synthesizing, and testing analogs.

Logical Relationship of this compound SAR

SAR_Logic Urea_Core Urea Moiety (H-bonding with enzyme) Cyclooctyl Cyclooctyl Urea_Core->Cyclooctyl N-substitution Cyclohexyl Cyclohexyl Urea_Core->Cyclohexyl N-substitution Adamantyl Adamantyl Urea_Core->Adamantyl N-substitution Polar_Group Polar Groups (e.g., Carboxylic Acid, Amide) Urea_Core->Polar_Group N'-substitution Aryl_Group Substituted Aryl Urea_Core->Aryl_Group N'-substitution

Caption: Key structural components influencing sEH inhibitory activity.

References

Unraveling the Metabolic Journey of Cyclooctylurea: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount to its successful development. Isotopic labeling studies are the gold standard for elucidating biotransformation pathways, quantifying metabolite formation, and assessing the overall disposition of a compound. This guide provides a comparative overview of isotopic labeling strategies to investigate the hypothetical metabolic fate of Cyclooctylurea, a novel cyclic urea derivative. We present plausible metabolic pathways, detailed experimental protocols, and a comparison of different labeling approaches to aid in the design of robust drug metabolism studies.

Proposed Metabolic Fate of this compound

Based on the common biotransformation reactions for cyclic aliphatic and urea-containing compounds, this compound is likely to undergo Phase I and Phase II metabolism.[1][2][3] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are expected to introduce polar functional groups.[2][4][5] This is anticipated to be followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.[1]

The primary proposed metabolic pathways for this compound are:

  • Hydroxylation: Oxidation of the cyclooctyl ring at various positions to form hydroxylated metabolites.

  • N-dealkylation: While less common for this structure, cleavage of the urea group is a possibility.

  • Glucuronidation: Conjugation of the hydroxylated metabolites with glucuronic acid.

  • Sulfation: Conjugation of the hydroxylated metabolites with a sulfonate group.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is a critical decision in designing a drug metabolism study. Both stable isotopes (e.g., ¹³C, ²H) and radioisotopes (e.g., ¹⁴C, ³H) can be employed, each with distinct advantages and disadvantages.[6][7]

Feature¹³C (Stable Isotope)¹⁴C (Radioisotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography
Safety Non-radioactive, safe to handle without specialized precautions.Radioactive, requires licensed facilities and specialized handling and disposal procedures.
Sensitivity High sensitivity with modern MS instrumentation.Extremely high sensitivity, allowing for detection of very low levels of metabolites.
Structural Information MS provides mass shifts that confirm the presence of the label. NMR can pinpoint the exact location of the label in the metabolite structure.Provides no direct structural information about the metabolite.
Quantitative Analysis Relative quantification is straightforward. Absolute quantification requires a labeled internal standard.Provides accurate absolute quantification of total drug-related material in a sample.
Cost Synthesis of ¹³C-labeled compounds can be expensive. Analytical instrumentation (high-resolution MS, NMR) is a significant investment.Synthesis of ¹⁴C-labeled compounds is also costly. Disposal of radioactive waste adds to the overall cost.
Application in Human Studies Preferred for studies in humans due to the absence of radioactivity.Use in humans is highly restricted and requires extensive safety justification ("microdosing").

Experimental Protocols

A comprehensive investigation of this compound metabolism would involve both in vitro and in vivo studies.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary oxidative metabolites of this compound.

Methodology:

  • Incubation: ¹³C-labeled this compound (labeled on the carbonyl carbon of the urea group) is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.

  • Sample Preparation: The incubation is quenched with a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in full scan mode to detect all potential metabolites and in product ion scan mode to fragment the parent compound and its metabolites for structural elucidation. The mass shift of +1 Da (due to the ¹³C label) is used to distinguish drug-related material from endogenous matrix components.

In Vivo Metabolism and Excretion in Rodents

Objective: To determine the major metabolic pathways, excretion routes, and mass balance of this compound.

Methodology:

  • Dosing: A single oral or intravenous dose of ¹⁴C-labeled this compound is administered to rodents (e.g., rats).

  • Sample Collection: Urine, feces, and blood are collected at predetermined time points.

  • Mass Balance: The total radioactivity in the collected urine and feces is measured by scintillation counting to determine the percentage of the administered dose excreted over time.

  • Metabolite Profiling: Urine and plasma samples are analyzed by radio-HPLC to separate the different radioactive components. The fractions corresponding to each peak are collected for further analysis by LC-MS/MS to identify the structures of the metabolites.

Hypothetical Quantitative Data

The following tables summarize the hypothetical data that could be obtained from the described studies.

Table 1: In Vitro Metabolism of [¹³C]-Cyclooctylurea in Human Liver Microsomes

MetaboliteRetention Time (min)Observed m/zProposed BiotransformationRelative Abundance (%)
This compound10.2157.13 (M+H)⁺Parent45
M18.5173.13 (M+H)⁺Hydroxylation35
M27.9173.13 (M+H)⁺Hydroxylation15
M36.1189.12 (M+H)⁺Dihydroxylation5

Table 2: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Cyclooctylurea to Rats

Matrix0-24h24-48h48-72hTotal (%)
Urine 65.28.11.574.8
Feces 12.55.30.818.6
Total Excreted 77.713.42.393.4

Visualizing the Workflow and Pathways

Graphviz diagrams provide a clear visual representation of the experimental workflow and the proposed metabolic pathways.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism Labeled_Cyclooctylurea_13C [13C]-Cyclooctylurea Incubation Incubation Labeled_Cyclooctylurea_13C->Incubation HLM Human Liver Microsomes HLM->Incubation Sample_Prep_Vitro Sample Preparation Incubation->Sample_Prep_Vitro LCMS_Analysis LC-MS/MS Analysis Sample_Prep_Vitro->LCMS_Analysis Labeled_Cyclooctylurea_14C [14C]-Cyclooctylurea Rodent_Dosing Rodent Dosing Labeled_Cyclooctylurea_14C->Rodent_Dosing Sample_Collection Sample Collection (Urine, Feces, Blood) Rodent_Dosing->Sample_Collection Mass_Balance Mass Balance Sample_Collection->Mass_Balance Metabolite_Profiling Metabolite Profiling Sample_Collection->Metabolite_Profiling

Caption: Experimental workflow for in vitro and in vivo metabolism studies.

metabolic_pathway This compound This compound Phase_I Phase I (CYP450) This compound->Phase_I Hydroxylated_Metabolites Hydroxylated Metabolites (M1, M2) Phase_I->Hydroxylated_Metabolites Phase_II Phase II (UGTs, SULTs) Hydroxylated_Metabolites->Phase_II Conjugated_Metabolites Glucuronide & Sulfate Conjugates Phase_II->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Cyclooctylurea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cyclooctylurea

This guide provides immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on general safety protocols for handling solid, urea-based chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling

When handling this compound, it is crucial to minimize exposure and prevent contamination. The following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a dust mask or respirator may be necessary.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan for Handling
  • Preparation:

    • Ensure a clean and organized workspace.

    • Locate the nearest safety shower and eyewash station.

    • Have a chemical spill kit readily available.

    • Weigh the required amount of this compound in a fume hood or on a balance with a draft shield to minimize dust.

  • Handling:

    • Use a spatula or other appropriate tool to handle the solid compound.

    • Avoid creating dust.

    • If dissolving in a solvent, add the solid to the solvent slowly and stir to prevent splashing.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wipe down the work area with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container compatible with the solvent used.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

Quantitative Data Summary

The following table summarizes typical physical and chemical properties for a solid urea-based compound. These are illustrative values and may not represent the exact properties of this compound.

PropertyValue
Physical State Solid (Crystalline Powder)
Color White to Off-White
Odor Odorless
Melting Point Data not available
Solubility Soluble in water and polar organic solvents
Stability Stable under normal laboratory conditions
Incompatibilities Strong oxidizing agents

Experimental Protocol: Preparation of a 10 mM Solution of this compound in Dimethyl Sulfoxide (DMSO)

This protocol outlines the steps for preparing a stock solution of this compound.

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the solution. For example, to prepare 10 mL of a 10 mM solution, you would need to calculate the mass based on the molecular weight of this compound.

  • Weigh the compound: In a chemical fume hood, place a weigh boat on a calibrated analytical balance and tare it. Carefully add this compound to the weigh boat until the desired mass is reached.

  • Transfer the compound: Transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size (e.g., 10 mL).

  • Add solvent: Add a small amount of DMSO to the flask and swirl gently to dissolve the solid.

  • Bring to volume: Once the solid is completely dissolved, add more DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Label the flask with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the solution under appropriate conditions (e.g., at room temperature or as recommended).

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_sds Review SDS (if available) prep_workspace->prep_sds weigh Weigh Compound prep_sds->weigh Proceed to Handling transfer Transfer & Dissolve weigh->transfer experiment Perform Experiment transfer->experiment decontaminate Decontaminate Glassware experiment->decontaminate Experiment Complete clean_area Clean Work Area decontaminate->clean_area dispose_waste Segregate & Dispose Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe Cleanup Complete wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooctylurea
Reactant of Route 2
Reactant of Route 2
Cyclooctylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.